Bromo-PEG8-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYTZDPNRZUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45BrO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154672 | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623792-00-6 | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of Bromo-PEG8-Boc in Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutic development and chemical biology, the precise and efficient linking of molecules is paramount. Bromo-PEG8-Boc, a heterobifunctional linker, has emerged as a critical tool for researchers, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a reactive bromide at one terminus and a Boc-protected amine at the other, bridged by an eight-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecular constructs. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in targeted protein degradation and drug delivery, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in their endeavors.
The strategic incorporation of the PEG8 linker imparts favorable physicochemical properties to the resulting conjugates, most notably enhanced aqueous solubility and improved pharmacokinetic profiles. The bromide functional group serves as a stable yet reactive handle for nucleophilic substitution, while the Boc-protected amine allows for controlled, sequential conjugation following deprotection under acidic conditions. This dual reactivity is fundamental to the modular assembly of PROTACs and ADCs.
Core Applications of this compound in Research
The principal applications of this compound lie in its use as a flexible and hydrophilic spacer in the construction of:
-
Proteolysis Targeting Chimeras (PROTACs): These novel therapeutic agents utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG8 linker can enhance the solubility and stability of the ADC.
-
Other Bioconjugation Applications: The versatile nature of this compound makes it suitable for a range of other bioconjugation applications, including the surface modification of nanoparticles and the pegylation of peptides and other biomolecules to improve their therapeutic properties.
This compound in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The PEG8 component of this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.
-
Improved Cell Permeability: The flexible PEG linker can facilitate the passage of the PROTAC across the cell membrane.
-
Optimal Ternary Complex Formation: The length of the PEG8 linker can provide the necessary flexibility and spatial orientation for the effective formation of the ternary complex.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that requires optimization for each target protein and E3 ligase pair. The following table summarizes data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths.[1]
| PROTAC Component | Linker Length | DC50 (nM) [a] | Dmax (%) [b] |
| BRD4 Ligand | PEG2 | 50 | 85 |
| BRD4 Ligand | PEG4 | 10 | 95 |
| BRD4 Ligand | PEG6 | 30 | 90 |
| BRD4 Ligand | PEG8 | 60 | 80 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1]
This data clearly demonstrates a structure-activity relationship where a PEG4 linker provided the optimal balance of potency and efficacy for this specific BRD4-targeting PROTAC series.[1] This highlights the importance of empirical determination of the optimal linker length.
Signaling Pathway and Experimental Workflow
This compound in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the antibody and the payload. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.
The inclusion of a PEG8 linker, synthesized using reagents like this compound, can offer several benefits for ADCs:
-
Enhanced Hydrophilicity: The PEG8 spacer can improve the overall solubility of the ADC, which is particularly important when conjugating hydrophobic payloads.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.
-
Reduced Aggregation: The hydrophilic PEG chains can help prevent the aggregation of ADCs, which can be an issue with high drug-to-antibody ratios (DAR).
An example of a commercially successful ADC that incorporates a PEG8 linker is Zynlonta® (loncastuximab tesirine). The linker in Zynlonta® is composed of a maleimide group, a PEG8 spacer, a valine-alanine dipeptide, and a PABC self-immolative spacer.[2]
Quantitative Data: Impact of PEG8 Linker on ADC Efficacy
In a study developing ADCs with a pendant-type PEG linker, it was demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited a better pharmacokinetic profile and stronger in vivo anti-tumor activity compared to those with a shorter PEG4 linker or no PEG linker.
| ADC Configuration | Linker | In Vivo Anti-tumor Activity |
| DAR8-ADC | PEG4 | Moderate |
| DAR8-ADC | PEG8 | Strong |
| DAR8-ADC | PEG12 | Strongest |
This data suggests that a longer PEG chain, such as PEG8, can significantly enhance the therapeutic efficacy of high-DAR ADCs.
Logical Relationship of ADC Components and Action
Experimental Protocols
The following is a representative, generalized two-step protocol for the synthesis of a PROTAC using a Bromo-PEG-Boc linker. This protocol should be adapted and optimized for specific reactants.
Step 1: Boc Deprotection of the Linker
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (e.g., 10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt (Bromo-PEG8-NH2) is often used in the next step without further purification.
Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)
Objective: To form an amide bond between the deprotected linker and a ligand.
Materials:
-
Bromo-PEG8-NH2 (from Step 1)
-
Ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide) (1.0-1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) (1.2-1.5 equivalents)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (3.0-5.0 equivalents)
-
Nitrogen or Argon atmosphere
-
Stirring apparatus
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM under an inert atmosphere.
-
Add the amide coupling reagents (e.g., HATU and HOBt) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
To the activated ligand solution, add a solution of the crude Bromo-PEG8-NH2 in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature with stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC to obtain the Bromo-PEG8-Ligand conjugate.
The resulting Bromo-PEG8-Ligand can then be reacted with the second ligand (containing a nucleophile, such as a thiol or amine) to complete the synthesis of the heterobifunctional molecule.
Conclusion
This compound is a versatile and valuable tool in the fields of chemical biology and drug discovery. Its application as a flexible, hydrophilic linker in the synthesis of PROTACs and ADCs has been instrumental in advancing these therapeutic modalities. The ability of the PEG8 chain to enhance solubility and improve pharmacokinetic properties, combined with the orthogonal reactivity of its terminal functional groups, allows for the rational design and efficient synthesis of complex, targeted therapeutics. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the potential of this compound in their own research and development efforts. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the strategic use of well-defined linkers like this compound will undoubtedly remain a cornerstone of innovation.
References
An In-depth Technical Guide to Bromo-PEG8-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker widely utilized in the synthesis of complex biomolecules and targeted therapeutics. Particular focus is given to its chemical structure, physicochemical properties, and its critical role in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging modality in drug discovery.
Core Chemical Structure and Properties
This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a Boc-protected amine. The PEG8 chain imparts increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate.
The chemical structure of this compound is as follows:
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C23H46BrNO10 | [1] |
| Molecular Weight | 576.52 g/mol | [1] |
| Purity | ≥95% - 98% | |
| Appearance | Colorless to light yellow liquid | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
| Solubility | Soluble in DMSO |
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[2][3]
This compound serves as a versatile building block for the synthesis of PROTACs.[4][5] The bromo group provides a reactive site for conjugation with a nucleophile, such as a thiol group on a cysteine residue of a POI-binding ligand.[1][6] The Boc-protected amine, after deprotection, offers a point of attachment for the E3 ligase ligand. The PEG8 spacer provides flexibility and optimal length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a crucial step for efficient protein degradation.[2][3]
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols: Synthesis of a PROTAC using this compound
This section outlines a representative two-step experimental protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the initial conjugation of a thiol-containing POI ligand to the bromo end of the linker, followed by deprotection of the Boc group and subsequent coupling of an E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound
Objective: To form a thioether bond between the thiol group of the POI ligand and the bromo group of the linker.
Materials:
-
Thiol-containing POI ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the thiol-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative RP-HPLC to isolate the POI-PEG8-NHBoc conjugate.
-
Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Boc Deprotection and E3 Ligase Ligand Coupling
Objective: To deprotect the Boc group and couple the E3 ligase ligand to the exposed amine.
Materials:
-
POI-PEG8-NHBoc conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functional group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous DMF
-
DIPEA
-
RP-HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve the POI-PEG8-NHBoc conjugate (1.0 equivalent) in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting product is the POI-PEG8-NH2 intermediate.
-
-
E3 Ligase Ligand Coupling:
-
In a separate flask, dissolve the E3 ligase ligand (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG8-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative RP-HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
The overall experimental workflow for the synthesis of a PROTAC using this compound is illustrated in the diagram below.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and bifunctional nature enable the rational design and synthesis of sophisticated molecules like PROTACs. The experimental protocols provided herein offer a foundational framework for the utilization of this compound in the construction of these next-generation therapeutics. As the landscape of drug discovery continues to evolve, the strategic application of such linkers will undoubtedly play a pivotal role in the development of novel and effective treatments for a wide range of diseases.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromo-PEG8-Boc (CAS: 1623792-00-6): A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of Bromo-PEG8-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, representative experimental protocols, and the fundamental mechanism of action for PROTACs utilizing this linker.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule widely employed in the field of targeted protein degradation.[1][2] Its structure features a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 8-unit PEG chain. This configuration allows for the sequential conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]
PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[4] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.[5]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols, as well as for understanding the compound's behavior in various experimental conditions.
| Property | Value | Reference(s) |
| CAS Number | 1623792-00-6 | [1][6] |
| Molecular Formula | C₂₃H₄₅BrO₁₀ | [1][6] |
| Molecular Weight | 561.50 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥97% | [6] |
| Storage Conditions | Store at 4°C for short term, -20°C for long term | [3][6] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Conjugation of the first ligand: The bromo- end of the linker is reacted with a suitable functional group on the first binding ligand (e.g., a thiol or amine).
-
Deprotection and conjugation of the second ligand: The Boc-protecting group is removed from the other end of the linker to expose the amine, which is then conjugated to the second binding ligand.
Representative Protocol for Boc Deprotection
Objective: To remove the Boc protecting group from the terminal amine of the PEG linker.
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TFA dropwise to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Representative Protocol for Amine Coupling (NHS Ester Chemistry)
Objective: To conjugate the deprotected amine of the PEG linker to a second ligand containing a carboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected amine-PEG-conjugate
-
Ligand with NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the deprotected amine-PEG-conjugate in anhydrous DMF or DMSO.
-
Add the NHS ester-activated ligand (typically 1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final PROTAC molecule using an appropriate chromatographic method (e.g., HPLC or column chromatography).
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved through the following signaling pathway:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, resulting in a polyubiquitinated POI.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its bifunctional nature and hydrophilic PEG spacer make it a versatile linker for connecting a wide range of ligands. While specific applications of this particular linker in published literature are limited, the representative protocols and mechanistic overview provided in this guide offer a solid foundation for researchers entering the exciting field of targeted protein degradation. As the development of novel PROTACs continues to accelerate, the demand for well-characterized linkers like this compound is expected to grow significantly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:1623792-00-6 - KKL Med Inc. [kklmed.com]
- 3. medkoo.com [medkoo.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
In-Depth Technical Guide: Bromo-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based molecule functionalized with a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The eight PEG units enhance solubility and provide a flexible spacer arm.
| Property | Value | Source |
| Molecular Weight | 561.50 g/mol | [1][2] |
| Alternate Molecular Weight | 576.52 g/mol | [3] |
| Chemical Formula | C23H45BrO10 or C23H46BrNO10 | [1][3] |
| CAS Number | 1623792-00-6 | [1][2] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights may be attributed to different isotopic compositions or the inclusion of counter-ions in theoretical calculations. Researchers should refer to the batch-specific data provided by the supplier.
Application in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][4]
The bromo and Boc-protected amine functionalities of this compound allow for the sequential and controlled conjugation of the two ligands.
Experimental Workflow: PROTAC Synthesis using this compound
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the deprotection of the Boc group followed by the sequential coupling of the E3 ligase ligand and the target protein ligand.
Experimental Protocol Considerations:
While specific reaction conditions will vary depending on the nature of the ligands, a general protocol involves:
-
Boc Deprotection: The Boc-protected amine of this compound is typically deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
First Ligand Coupling: The resulting amino-PEG8-bromide is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand). This is often achieved via an amide bond formation if the ligand has a carboxylic acid group, or other suitable conjugation chemistries.
-
Second Ligand Coupling: The remaining bromo group is then displaced by a nucleophilic group on the second ligand (e.g., a thiol or amine) to complete the synthesis of the PROTAC molecule.
Researchers should perform careful reaction optimization and purification at each step to ensure the final product's purity and integrity.
References
In-Depth Technical Guide: Solubility of Bromo-PEG8-Boc
For researchers, scientists, and professionals in drug development, understanding the solubility of linker molecules is paramount for the successful design and synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the solubility of Bromo-PEG8-Boc, a commonly utilized PEG-based linker, in Dimethyl Sulfoxide (DMSO) and other relevant solvents. It also outlines detailed experimental protocols for solubility determination and illustrates the linker's role in the PROTAC mechanism.
Solubility Data
The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. This compound, with its polyethylene glycol (PEG) chain, is designed to have favorable solubility characteristics. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Molar Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 87.5 mg/mL[1][2] | 155.83 mM[1][2] | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use a fresh, unopened container of DMSO.[1][2] |
| Dichloromethane (DCM) | Soluble | Not Quantified | Not Specified | Similar bromo-PEG-ester compounds are reported to be soluble in DCM.[] |
| Dimethylformamide (DMF) | Soluble | Not Quantified | Not Specified | A related N-Boc-PEG-bromide compound is reported as soluble in DMF.[4] |
| Water | Soluble | Not Quantified | Not Specified | The hydrophilic PEG spacer is intended to increase solubility in aqueous media.[4][5] |
It is important to note that while qualitative solubility in DCM, DMF, and water is suggested by related compounds, empirical determination for this compound is recommended for precise experimental design.
Experimental Protocols for Solubility Determination
Accurate assessment of a compound's solubility is crucial for reliable in vitro and in vivo studies.[6] Several methods are employed in drug discovery to determine both kinetic and thermodynamic solubility.[7][8]
Thermodynamic Solubility: The Shake-Flask Method
Considered the "gold standard," the shake-flask method determines the equilibrium solubility of a compound.[9]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, phosphate-buffered saline) in a sealed vial. The presence of excess solid is essential to ensure saturation.[9]
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]
Kinetic Solubility Assays
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][8] These high-throughput methods are common in early drug discovery.
a) Nephelometry (Light Scattering) Assay:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate and perform serial dilutions.[7]
-
Precipitation Detection: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[7]
b) Direct UV Absorption Assay:
-
Solution Preparation: Similar to the nephelometry assay, add the DMSO stock solution to an aqueous buffer.
-
Filtration: After a short incubation period, filter the solution to remove any precipitate.[7]
-
Quantification: Measure the UV absorbance of the filtrate and calculate the concentration of the dissolved compound using a pre-established calibration curve.[8]
Role in PROTAC-Mediated Protein Degradation
This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to target and degrade specific proteins of interest.
The following diagram illustrates the general workflow of PROTAC synthesis and its mechanism of action.
Caption: Workflow of PROTAC synthesis using this compound and subsequent protein degradation.
This guide provides essential solubility information and experimental context for the effective use of this compound in research and development. The provided protocols offer a starting point for rigorous solubility assessment, a critical step in advancing drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Synthesis and Availability of Bromo-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details a plausible synthetic route, purification strategies, and analytical characterization of the molecule. Furthermore, it summarizes the commercial availability of this compound and illustrates its central role in the mechanism of action of PROTACs.
Introduction
This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable chemical tool in modern drug discovery and development. Its structure comprises an eight-unit polyethylene glycol chain that imparts favorable solubility and pharmacokinetic properties to conjugated molecules. One terminus of the PEG chain features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is capped with a tert-butyloxycarbonyl (Boc)-protected amine. This Boc protecting group can be selectively removed under acidic conditions, enabling controlled, sequential bioconjugation strategies. The primary application of this compound is as a flexible linker in the design and synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
Synthesis of this compound
While specific, detailed proprietary synthesis protocols are not always publicly available, a scientifically sound and common approach for the synthesis of hetero-bifunctional PEGs like this compound involves a multi-step process starting from commercially available PEG diol. The following represents a plausible and detailed experimental protocol.
Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Experimental Protocols
Step 1: Mono-tosylation of Octaethylene Glycol
-
To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add pyridine (1.1 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield mono-tosyl-PEG8-OH.
Step 2: Bromination of Mono-tosyl-PEG8-OH
-
Dissolve the mono-tosyl-PEG8-OH (1 equivalent) in acetone.
-
Add lithium bromide (LiBr) (3 equivalents) to the solution.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-OH.
Step 3: Mesylation of Bromo-PEG8-OH
-
Dissolve Bromo-PEG8-OH (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (Et₃N) (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with cold water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Bromo-PEG8-OMs, which is often used in the next step without further purification.
Step 4: Azidation of Bromo-PEG8-OMs
-
Dissolve the crude Bromo-PEG8-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3 equivalents).
-
Heat the reaction mixture at 80 °C overnight.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-N₃.
Step 5: Reduction of Bromo-PEG8-N₃ to Bromo-PEG8-NH₂
-
Dissolve Bromo-PEG8-N₃ (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield Bromo-PEG8-NH₂.
Step 6: Boc Protection of Bromo-PEG8-NH₂
-
Dissolve Bromo-PEG8-NH₂ (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in DCM.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Analytical Characterization and Purification
Purification
The purification of PEGylated compounds can be challenging due to their polarity and potential for polydispersity.
| Purification Method | Description |
| Column Chromatography | Silica gel chromatography is commonly used for the purification of PEG derivatives. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and methanol, is often effective. Given the polar nature of this compound, a higher percentage of the more polar solvent is typically required for elution. |
| Reversed-Phase HPLC | For high-purity applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice. |
Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.43 ppm. The extensive PEG backbone will appear as a complex multiplet in the range of 3.6-3.8 ppm. The methylene protons adjacent to the bromine atom are expected to be shifted downfield to around 3.8 ppm, while the methylene protons adjacent to the carbamate nitrogen will be found around 3.3-3.5 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 156 ppm. The PEG backbone carbons will resonate in the region of 69-71 ppm. The carbon bearing the bromine will be shifted to around 30 ppm. |
| Mass Spectrometry (ESI-MS) | The electrospray ionization mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₂₃H₄₆BrNO₁₀), which is approximately 576.52 g/mol . Adducts with sodium ([M+Na]⁺) are also commonly observed. |
| Purity (HPLC) | Analysis by HPLC should ideally show a single major peak, with purity levels typically exceeding 95% for commercially available research-grade material. |
Commercial Availability
This compound is commercially available from various chemical suppliers that specialize in PEG linkers and reagents for bioconjugation and drug discovery.
| Supplier | Purity | CAS Number |
| MedChemExpress | >98% | 1623792-00-6 |
| ChemScene | ≥97% | 1623792-00-6 |
| BroadPharm | >95% | 2688072-12-8 |
| Xcess Biosciences | ≥98% | Not specified |
Note: CAS numbers may vary between suppliers. It is advisable to confirm the specific CAS number with the chosen vendor.
Role in PROTAC Drug Development
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC.
The this compound linker plays a critical role in this process by:
-
Connecting the two active moieties: It covalently links the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.
-
Optimizing ternary complex formation: The length and flexibility of the PEG8 chain are crucial for allowing the POI and the E3 ligase to come into the correct proximity and orientation to form a stable and productive ternary complex.
-
Enhancing physicochemical properties: The hydrophilic nature of the PEG linker improves the solubility and cell permeability of the often large and hydrophobic PROTAC molecule, which is essential for its biological activity.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development, particularly for the rational design of PROTACs. Its well-defined structure, featuring a flexible PEG8 spacer and orthogonal reactive handles, allows for the systematic construction and optimization of these novel therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in advancing the frontiers of targeted protein degradation.
The Versatile Bifunctional Linker: A Technical Guide to Bromo-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is paramount. The linker not only connects the target-binding and E3 ligase-recruiting moieties but also critically influences the physicochemical properties, stability, and efficacy of the final conjugate. Bromo-PEG8-Boc has emerged as a valuable and versatile bifunctional polyethylene glycol (PEG) linker, offering a strategic balance of hydrophilicity, defined length, and orthogonal reactivity.
This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis scheme, and detailed experimental protocols for its application in bioconjugation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their scientific endeavors.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a terminal bromide and a Boc-protected amine, separated by an eight-unit polyethylene glycol chain. This distinct architecture imparts several advantageous characteristics:
-
Bifunctionality: The two terminal groups offer orthogonal reactivity. The bromide serves as a good leaving group for nucleophilic substitution reactions, commonly with thiols or amines.[1] The Boc-protected amine, upon deprotection under acidic conditions, provides a primary amine for subsequent conjugation, typically through amide bond formation.[2]
-
Hydrophilicity: The PEG spacer significantly enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of hydrophobic drug molecules.
-
Defined Length: The discrete length of the PEG8 chain provides precise spatial control between the conjugated molecules, which is crucial for optimizing the formation of the ternary complex in PROTACs.[5]
-
Flexibility: The inherent flexibility of the PEG chain can facilitate the proper orientation of the binding moieties for effective protein-protein interactions.[5]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate |
| Molecular Formula | C23H46BrNO10 |
| Molecular Weight | 576.51 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMSO, DCM, DMF |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol outlines a two-step process starting from commercially available 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane.
Step 1: Boc Protection of the Amine
-
Materials:
-
1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Step 2: Analytical Characterization
-
NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm the presence of the Boc group and the PEG chain.[6][7][8][9][10]
-
Mass Spectrometry: Determine the molecular weight of the product using ESI-MS to confirm the identity of this compound.
Protocol 2: Application of this compound in PROTAC Synthesis
This protocol describes a representative two-step conjugation strategy to synthesize a PROTAC, starting with the reaction of this compound with a target protein ligand.
Step 1: Conjugation to the Target Protein Ligand via Nucleophilic Substitution
-
Materials:
-
This compound
-
Target protein ligand with a nucleophilic group (e.g., a primary amine or thiol)
-
A suitable base (e.g., DIPEA or K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard work-up and purification reagents
-
-
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.2 equivalents) in DMF.
-
Add the base (2-3 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.
-
Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand
-
Materials:
-
Boc-protected conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid group
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
A suitable base (e.g., DIPEA)
-
DMF
-
-
Procedure (Boc Deprotection):
-
Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).[11][12][13][14]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used directly in the next step as a TFA salt.
-
-
Procedure (Amide Coupling):
-
Dissolve the E3 ligase ligand (1 equivalent) and the deprotected PEGylated target ligand (1.2 equivalents) in DMF.
-
Add the peptide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3-4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by preparative HPLC.[1][2][15][16][17]
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the logical workflow and the mechanism of action facilitated by this compound.
Caption: Logical workflow for PROTAC synthesis.
Caption: Bifunctional reactivity of this compound.
Caption: PROTAC-mediated protein degradation.
Conclusion
This compound stands out as a highly effective and adaptable bifunctional linker for advanced bioconjugation applications. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end groups, makes it an ideal component for the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows, enabling the creation of novel and potent targeted therapies.
References
- 1. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural similarity, characterization of Poly Ethylene Glycol linkage and identification of product related variants in biosimilar pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. reachseparations.com [reachseparations.com]
- 16. veranova.com [veranova.com]
- 17. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
The Role of PEG8 Spacers in PROTAC Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive analysis of the role of PEG8 spacers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and providing visual diagrams of relevant pathways and workflows.
The Core Function of PEG Spacers in PROTACs
The linker component of a PROTAC is far more than a simple tether; it plays a crucial role in the molecule's overall performance.[1][2] PEG linkers, in particular, offer several distinct advantages:
-
Enhanced Solubility: The repeating ethylene glycol units of a PEG chain impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][3] This is a critical factor for improving a compound's bioavailability.[3][4]
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows them to adopt folded conformations.[2] This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[2] However, excessively long PEG chains can negatively impact permeability.[5]
-
Flexibility and Reach: The flexibility of a PEG linker provides the necessary conformational freedom for the PROTAC to orient the target protein and the E3 ligase in a productive manner for ternary complex formation.[6][7] A longer linker can be crucial for spanning the distance between the POI and the E3 ligase, especially for targets with deep binding pockets.[8]
-
Synthetic Tractability: PEG units of various lengths are commercially available and can be readily incorporated into PROTAC synthesis workflows, enabling the systematic exploration of linker length to find the optimal degrader.[6][9][10]
The Significance of Linker Length: A Focus on PEG8
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[11] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[8][11] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible.[8]
A PEG8 linker, consisting of eight ethylene glycol units, represents a moderate length that often serves as an excellent starting point for optimization.[6] Systematic studies have repeatedly shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[8]
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific biological system. Below are case studies summarizing the impact of varying PEG linker lengths on PROTAC efficacy.
| Target Protein | E3 Ligase | Linker Length Comparison | Observation | Reference(s) |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units vs. < 4 PEG units | PROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK. | [8] |
| TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | 12-29 atom linkers vs. < 12 atom linkers | PROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency. | [8][12] |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16-atom linker vs. 12-atom linker | The 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities. | [12][13] |
| Cereblon (CRBN) (Homo-PROTAC) | Cereblon (CRBN) | 8-atom PEG linker vs. other lengths | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context. | [8][12] |
Table 1: Impact of Linker Length on PROTAC Efficacy.
The "Hook Effect"
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations.[6] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[6] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to promote more stable ternary complexes can sometimes mitigate this effect.[6]
Experimental Protocols
The development of an effective PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments.
PROTAC Synthesis with a PEG8 Linker
A common method for synthesizing PROTACs involves a convergent approach using click chemistry or standard amide bond formation.
Materials:
-
Warhead (POI ligand) with a reactive handle (e.g., alkyne or amine)
-
E3 ligase ligand with a complementary reactive handle (e.g., azide or carboxylic acid)
-
PEG8 linker with appropriate terminal functional groups (e.g., Azido-PEG8-acid)
-
Coupling reagents (e.g., HATU, DIPEA for amide coupling) or catalyst (e.g., Copper(II) sulfate, sodium ascorbate for CuAAC click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Protocol (Amide Coupling Example):
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the warhead containing an amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final compound using LC-MS and NMR.
In Vitro Protein Degradation Assay (Western Blot)
This assay is used to determine the concentration-dependent degradation of the target protein.
Materials:
-
Cultured mammalian cells expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET).[14]
Visualizing PROTAC Mechanisms and Workflows
PROTAC Signaling Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Optimization
The diagram below outlines a typical workflow for the design and evaluation of PROTACs with varying linker lengths.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, and PEG-based linkers, particularly PEG8, offer a compelling starting point for optimization. The inherent properties of PEG, such as enhanced solubility and flexibility, address key challenges in the development of these large and complex molecules. However, the optimal linker length is highly system-dependent and must be determined empirically. By systematically varying the PEG linker length and employing rigorous in vitro and cellular assays, researchers can fine-tune the properties of their PROTACs to achieve potent and selective degradation of target proteins. The continued exploration of "linkerology" will undoubtedly pave the way for the next generation of targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2][] While the ligands provide specificity, it is the often-underestimated linker that plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] This in-depth guide provides a technical overview of PROTAC linkers, their critical functions, and the experimental methodologies used to evaluate their impact.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity brings the E3 ligase close to the POI, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1][5] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling potent degradation at sub-stoichiometric concentrations.[1][2]
The Critical Role of the Linker
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.
Linker Composition and Properties
PROTAC linkers are broadly classified into two main categories: flexible and rigid.
-
Flexible Linkers: These are the most commonly used linkers, particularly in the early stages of PROTAC development, due to their synthetic accessibility.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths provide a high degree of conformational flexibility.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[7] The ethylene glycol units impart hydrophilicity and can improve the pharmacokinetic profile of the PROTAC.[7]
-
-
Rigid Linkers: More rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or aromatic groups, can offer better control over the orientation of the two ligands. This can lead to improved selectivity and potency by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.
The Impact of Linker Length on Degradation Efficacy
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.[6] The optimal linker length is typically determined by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation efficiency.
Quantitative Analysis of Linker Impact
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable. The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance.
| Table 1: Impact of PEG Linker Length on BRD4 Degradation | ||
| PROTAC | DC50 (nM) | Dmax (%) |
| BRD4-PEG2 | 150 | 85 |
| BRD4-PEG3 | 50 | 95 |
| BRD4-PEG4 | 25 | >98 |
| BRD4-PEG5 | 75 | 90 |
| BRD4-PEG6 | 200 | 80 |
| Data is illustrative and synthesized from publicly available information for BRD4-targeting PROTACs. |
| Table 2: Impact of Linker Composition on BTK Degradation | ||
| PROTAC | DC50 (nM) | Dmax (%) |
| BTK-Alkyl-C8 | 10 | 92 |
| BTK-PEG3 | 5 | >95 |
| BTK-Alkyl-C12 | 25 | 88 |
| BTK-PEG5 | 15 | 90 |
| Data is illustrative and synthesized from publicly available information for BTK-targeting PROTACs. |
Experimental Protocols for PROTAC Evaluation
A systematic experimental workflow is essential for the design and optimization of potent and selective PROTACs. This typically involves chemical synthesis followed by a series of in vitro cellular assays.
Detailed Methodologies
1. PROTAC Synthesis (Exemplified by Click Chemistry)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for assembling PROTACs.[]
-
Objective: To covalently link the POI ligand (functionalized with an alkyne) and the E3 ligase ligand (functionalized with an azide) via a triazole-containing linker.
-
Protocol:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the synthesized PROTAC by analytical LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
2. Western Blot Analysis of Protein Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein.[4]
-
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the POI after treating cells with varying concentrations of the PROTAC.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein lysates to the same concentration, denature by boiling in sample buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
-
3. Cell Viability Assay (MTS Assay)
It is crucial to assess whether the observed cellular effects are due to targeted protein degradation or general cytotoxicity. The MTS assay is a colorimetric method for assessing cell viability.[9]
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (PES) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the MTS into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
The linker component of a PROTAC is a critical design element that dictates the efficacy and drug-like properties of these innovative therapeutic agents. A deep understanding of how linker length, composition, and geometry influence ternary complex formation is paramount for the rational design of next-generation protein degraders. The systematic application of the experimental protocols outlined in this guide will enable researchers to thoroughly evaluate and optimize their PROTAC candidates, accelerating the translation of this powerful technology from the laboratory to the clinic.
References
The Strategic Application of Bromo-PEG8-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2] A critical component of any PROTAC is the linker, which connects the warhead (targeting the POI) to the E3 ligase ligand. The nature and length of this linker are paramount in determining the efficacy of the resulting degrader.[] This technical guide focuses on Bromo-PEG8-Boc, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and functional validation of PROTACs for targeted protein degradation.
Core Concepts of PROTAC Technology
PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker featuring a bromo group at one end and a Boc-protected amine at the other, connected by an eight-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:
-
Controlled Synthesis: The orthogonal protecting groups (bromo and Boc) allow for sequential and controlled conjugation of the E3 ligase ligand and the POI ligand.
-
Optimal Length: The PEG8 chain provides a flexible linker of sufficient length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the final PROTAC molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1623792-00-6 | [6] |
| Molecular Formula | C₂₃H₄₅BrO₁₀ | [6] |
| Molecular Weight | 561.50 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
Synthesis of a PROTAC using this compound: A Representative Protocol
This section outlines a general, two-step protocol for the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, utilizing this compound as the linker.
Step 1: Conjugation of this compound to an E3 Ligase Ligand (Pomalidomide)
-
Materials:
-
Pomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware and stirring apparatus
-
-
Procedure: a. Dissolve pomalidomide (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere. b. Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add this compound (1.1 equivalents) to the reaction mixture. d. Stir the reaction at 50°C for 12-18 hours, monitoring progress by LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield Pomalidomide-PEG8-Boc.
Step 2: Deprotection and Conjugation to a POI Ligand
-
Materials:
-
Pomalidomide-PEG8-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. Dissolve Pomalidomide-PEG8-Boc (1.0 equivalent) in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure to obtain the crude Pomalidomide-PEG8-NH₂ TFA salt. d. In a separate flask, dissolve the POI-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. e. Add DIPEA (3.0 equivalents) to the POI-COOH solution and stir for 10 minutes to activate the carboxylic acid. f. Add a solution of the crude Pomalidomide-PEG8-NH₂ TFA salt (1.2 equivalents) and DIPEA (2.0 equivalents) in DMF to the activated POI-COOH solution. g. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. h. Upon completion, purify the final PROTAC-X by preparative HPLC.
Characterization and Evaluation of PROTAC-X
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table presents representative data for a hypothetical BRD4-targeting PROTAC with a PEG8 linker, as specific data for a PROTAC synthesized with this compound is not publicly available.
Table 2: Representative Degradation Performance of a BRD4-Targeting PROTAC with a PEG8 Linker
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | ~25 nM | HEK293 | 24 hours |
| Dmax | >90% | HEK293 | 24 hours |
Note: This data is illustrative and based on typical values for effective BRD4 PROTACs with similar PEG linkers. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.
Experimental Protocols for PROTAC Evaluation
1. Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
2. Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 4-8 hours).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein in the presence of the PROTAC indicates that it is functioning as expected.
3. Cell Viability Assay
This assay assesses the functional consequence of target protein degradation.
-
Cell Seeding: Plate cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell proliferation.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the PROTAC's effect on cell viability.
Visualizing Key Processes in Targeted Protein Degradation
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.
Ubiquitin-Proteasome System Signaling Pathway
Caption: The canonical ubiquitin-proteasome signaling pathway.
Conclusion
This compound serves as a valuable and versatile linker in the construction of PROTACs for targeted protein degradation. Its defined length, flexibility, and orthogonal reactive ends facilitate a controlled and efficient synthesis process. The ability to systematically incorporate such linkers is crucial for the rational design and optimization of novel protein degraders. By following the outlined experimental protocols, researchers can effectively synthesize, characterize, and validate the efficacy of new PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Bromo-PEG8-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules. The Bromo-PEG8-Boc linker is a versatile, bifunctional building block for PROTAC synthesis. It features a bromo group, which can undergo nucleophilic substitution, and a Boc-protected amine, which allows for subsequent amide bond formation after deprotection. This application note provides a detailed protocol for the synthesis of a model PROTAC targeting BRD4, a well-established cancer target, using this compound to link the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Application Notes: The Use of Bromo-PEG8-Boc in Bioconjugation Reactions
Introduction
Bromo-PEG8-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug development, and proteomics.[1][2] Its structure consists of three key components: a reactive bromo group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for a controlled, stepwise conjugation strategy, making it an invaluable tool for synthesizing complex biomolecular structures such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][4]
The bromo group serves as a stable yet reactive handle for alkylating nucleophiles, most notably thiol groups found in cysteine residues of proteins and peptides.[5][6] The PEG8 spacer enhances the aqueous solubility of the linker and the final conjugate, provides flexibility, and minimizes steric hindrance between the conjugated molecules.[7][8] The Boc protecting group masks a primary amine, which can be selectively deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation.[9][10] This dual-reactivity allows researchers to precisely link two different molecules, offering control over the final conjugate's architecture.
Core Principles and Applications
The primary utility of this compound lies in its ability to facilitate a two-step sequential bioconjugation.
-
Step 1: Thiol Alkylation or Boc Deprotection. The synthesis can proceed via two routes. In the first, the bromo group is reacted with a thiol-containing molecule. Alternatively, the Boc group can be removed first to expose the primary amine for an initial conjugation reaction.
-
Step 2: Secondary Conjugation. Following the initial reaction and purification, the second functional group is utilized. If the bromo group was used first, the Boc group is then removed to allow the newly exposed amine to react with an amine-reactive molecule (e.g., an NHS ester). If the amine was used first, the bromo group is then available to react with a thiol.
This stepwise approach is critical in applications like PROTAC synthesis , where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, creating a molecule that induces targeted protein degradation.[2][11] In drug delivery , it can be used to attach therapeutic agents to targeting moieties like antibodies, improving drug solubility and circulation time.[6][9]
Data Presentation
The following tables summarize key parameters for the reactions involved when using this compound.
Table 1: Recommended Conditions for Boc Deprotection
| Parameter | Condition | Notes |
|---|---|---|
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient cleavage of the Boc group.[12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures a non-aqueous environment, preventing side reactions.[13] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[14] |
| Temperature | 0°C to Room Temperature (25°C) | The reaction is often started at 0°C and allowed to warm to room temperature.[14] |
| Reaction Time | 1-3 hours | Progress should be monitored by LC-MS or TLC to confirm the consumption of starting material.[13][14] |
| Work-up | Evaporation under reduced pressure | Co-evaporation with toluene is recommended to remove residual TFA.[12][14] |
Table 2: Recommended Conditions for Thiol Alkylation
| Parameter | Condition | Notes |
|---|---|---|
| Target Functional Group | Thiol (e.g., Cysteine) | The bromo group readily undergoes nucleophilic substitution with thiols.[5] |
| pH | 7.0 - 8.5 | A slightly basic pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion. |
| Buffer System | Amine-free buffers (e.g., PBS, Borate) | Buffers like Tris should be avoided as they contain competing nucleophiles. |
| Reagent Molar Ratio | 10-20 fold excess of this compound | A molar excess of the linker drives the reaction towards completion, especially with protein substrates. |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature is often sufficient, while lower temperatures can be used to control the reaction rate. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored via analytical techniques like HPLC or LC-MS. |
Table 3: Recommended Conditions for Amine Conjugation (Post-Deprotection)
| Parameter | Condition | Notes |
|---|---|---|
| Activating Reagent | N-Hydroxysuccinimide (NHS) ester | Pre-activated carboxylic acids (NHS esters) react efficiently with primary amines to form stable amide bonds.[14] |
| pH | 7.2 - 8.5 | Optimal range for the reaction between a primary amine and an NHS ester.[14] |
| Buffer System | Amine-free buffers (e.g., PBS, Borate) | Avoids competition from buffer components.[14] |
| Reagent Molar Ratio | 1.5-5 fold excess of NHS ester | A slight excess ensures efficient conjugation to the deprotected amine. |
| Temperature | 4°C to 25°C (Room Temperature) | Reactions are typically fast at room temperature (30-60 minutes).[14] |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction for optimal results.[14] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Rotary evaporator or nitrogen/argon stream
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a clean, dry flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[14]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction's completion by LC-MS or TLC by observing the disappearance of the starting material.[13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.[12]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step two more times.[14]
-
The resulting deprotected product (Bromo-PEG8-NH2 as a TFA salt) can be used directly in the next step or after neutralization.
Protocol 2: Alkylation of a Thiol-Containing Protein
This protocol outlines the conjugation of the bromo group of this compound to a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound (or Boc-deprotected linker from Protocol 1)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the thiol-containing protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
Monitor the reaction progress using SDS-PAGE (a shift in molecular weight indicates conjugation) or LC-MS.
-
Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol.
-
Remove the excess unreacted linker and byproducts by size-exclusion chromatography or dialysis against the appropriate buffer.
-
Characterize the final conjugate to determine the degree of labeling.
Protocol 3: Conjugation to an NHS-Activated Molecule
This protocol describes the reaction of the deprotected amine of Bromo-PEG8-NH2 with an NHS ester-activated molecule.
Materials:
-
Bromo-PEG8-NH2 (TFA salt from Protocol 1)
-
NHS ester-activated molecule
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Amine-free buffer (e.g., PBS), pH 8.0
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
-
In a separate flask, dissolve the Bromo-PEG8-NH2 TFA salt in anhydrous DMF and add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the TFA salt and form the free amine.
-
Add the NHS ester solution to the free amine solution. A 1.5-fold molar excess of the NHS ester is typically sufficient.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.[13]
-
Upon completion, the final conjugate can be purified by preparative reverse-phase HPLC.[13]
Mandatory Visualizations
Caption: Logical workflow for stepwise bioconjugation using this compound.
Caption: Simplified structure of a PROTAC synthesized with a PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. 3,4-Dibromo-Mal-PEG8-Boc-Amine | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide to Boc Deprotection of Bromo-PEG8-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Bromo-PEG8-Boc is a heterobifunctional linker containing a terminal bromine for coupling reactions, a polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine.[5][6] The removal, or deprotection, of the Boc group is a critical step to reveal the free amine, allowing for subsequent conjugation to another molecule.[3][6] This process is typically achieved under acidic conditions.[1][3][7]
This guide provides detailed protocols for the acid-catalyzed deprotection of this compound, targeting researchers, scientists, and professionals in drug development.
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation.[1][7] This cation can be quenched, deprotonate to form isobutylene gas, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as an ammonium salt.[1][7][8]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols
Two common and effective methods for Boc deprotection are presented below, using either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice of reagent depends on the substrate's sensitivity and downstream application requirements.[3][9]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a highly effective reagent for Boc removal, often used in a solution with Dichloromethane (DCM).[3][8][9] The reaction is typically fast and clean.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound substrate in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10] For acid-sensitive substrates, a lower concentration of TFA (e.g., 25%) is recommended.[9]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[10]
Work-up (Neutralization):
-
Dissolve the resulting residue (the TFA salt of the amine) in an appropriate organic solvent such as ethyl acetate or DCM.[9]
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Wash the organic layer with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Bromo-PEG8-NH₂.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard method, which often results in the precipitation of the amine hydrochloride salt, simplifying isolation.[3][9]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound substrate in a minimal amount of a suitable solvent or add it directly to the 4M HCl solution in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[9] Alternatively, the solvent can be removed under reduced pressure.
Work-up (to obtain free amine):
-
If the free amine is required, dissolve the hydrochloride salt in water or a suitable organic solvent.
-
Neutralize the solution by adding a base, such as saturated NaHCO₃ or a dilute NaOH solution, until the pH is basic.
-
Extract the free amine using an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation: Summary of Protocols
| Parameter | Protocol 1 (TFA) | Protocol 2 (HCl) |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v) | 4M |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Basic wash (e.g., NaHCO₃) | Filtration or basic wash |
| Initial Product Form | TFA Salt | Hydrochloride Salt |
Visualizations
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Common Issues
-
Incomplete Reaction: If monitoring shows significant starting material remains, extend the reaction time or increase the acid concentration.[10] For sterically hindered substrates like high molecular weight PEGs, gentle heating might be necessary.[10] Ensure the solvent provides good solubility for the PEGylated compound.[10]
-
Side Product Formation: For acid-sensitive substrates, side reactions can occur. Using lower temperatures (0°C) and the minimum necessary concentration of acid can mitigate this. The addition of scavengers like triisopropylsilane (TIS) can help trap the tert-butyl cation and prevent side reactions.[10]
-
Difficulty in Purification: If the product is water-soluble, standard aqueous work-up may lead to product loss. In such cases, using a resin-based workup (e.g., Amberlyst A-21) to neutralize the acid and isolate the free amine can be an effective strategy.[11][12][13]
Safety Precautions
-
Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.
-
The deprotection reaction releases isobutylene and carbon dioxide gas. Ensure the reaction vessel is not a closed system to prevent pressure build-up.[4][7][8]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. genscript.com [genscript.com]
- 4. Amine Protection / Deprotection [ar.bzchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Bromo-PEG8-Boc in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG8-Boc is a heterobifunctional linker that has garnered significant interest in ADC development. It features a bromo group for conjugation to thiol-containing payloads, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a Boc-protected amine for subsequent conjugation to the antibody. This application note provides a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data, and visualizations of the underlying processes.
Key Features of this compound Linker
The unique trifunctional structure of this compound offers several advantages in the construction of ADCs:
-
Thiol-Reactive Bromo Group: The bromo group serves as a stable handle for conjugation to cytotoxic drugs that possess a thiol moiety. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.
-
Hydrophilic PEG8 Spacer: The eight-unit polyethylene glycol chain imparts hydrophilicity to the linker-payload complex. This is particularly advantageous when working with hydrophobic cytotoxic drugs, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic properties, such as a longer circulation half-life.[1][2][3] The defined length of the PEG spacer also provides a precise distance between the antibody and the drug, which can be optimized to minimize steric hindrance and maintain the antibody's antigen-binding affinity.
-
Boc-Protected Amine: The terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the thiol-bromo conjugation but can be readily removed under acidic conditions to reveal a primary amine. This amine then serves as the attachment point for conjugation to the antibody, typically through the ε-amino groups of lysine residues. This stepwise approach allows for a controlled and modular synthesis of the ADC.
Quantitative Data Summary
The incorporation of a PEG linker, such as the PEG8 chain in this compound, can significantly impact the physicochemical and biological properties of an ADC. While specific data for ADCs constructed with this compound is not extensively available in the public domain, the following tables provide illustrative data from studies on ADCs with similar PEGylated linkers, highlighting the expected trends.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | PEG Length | Half-life (in vivo) | Clearance Rate | Reference |
| Non-PEGylated ADC | 0 | ~20 min | >46.3 mL/kg/day | [1][4] |
| PEGylated ADC | 8 units | Significantly increased | 7.3 mL/kg/day | [4][5] |
| PEGylated ADC | 12 units | Significantly increased | Lower than PEG8 | [4][5] |
| PEGylated ADC | 4 kDa | 2.5-fold increase | Reduced | [1] |
| PEGylated ADC | 10 kDa | 11.2-fold increase | Significantly Reduced | [1] |
Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity
| ADC Construct | PEG Length | Target Cell Line | IC50 (nM) | Reference |
| Non-PEGylated ADC | 0 | HER2-positive | ~10 | [1] |
| PEGylated ADC | 4 kDa | HER2-positive | ~45 (4.5-fold reduction) | [1] |
| PEGylated ADC | 10 kDa | HER2-positive | ~220 (22-fold reduction) | [1] |
| PEGylated ADC (MMAE payload) | 0 | CD30+ Lymphoma | ~1 | [5] |
| PEGylated ADC (MMAE payload) | 4-24 units | CD30+ Lymphoma | ~1 (no significant change) | [5] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process that requires careful execution and optimization at each stage. The general workflow involves:
-
Conjugation of the thiol-containing cytotoxic drug to the bromo group of the linker.
-
Deprotection of the Boc group to expose the terminal amine.
-
Conjugation of the drug-linker construct to the antibody.
-
Purification and characterization of the final ADC.
Below are detailed protocols for each of these key steps.
Protocol 1: Conjugation of a Thiol-Containing Cytotoxic Drug to this compound
This protocol describes the formation of a stable thioether bond between a thiol-containing payload and the bromo group of the this compound linker.
Materials:
-
Thiol-containing cytotoxic drug
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the thiol-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA (1.1 to 1.5 equivalents) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Addition of Linker: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.
-
Purification: Upon completion, the reaction mixture is typically purified by preparative reverse-phase HPLC to isolate the drug-PEG8-Boc conjugate.
-
Characterization: The purified product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Drug-PEG8-Boc Conjugate
This protocol outlines the removal of the Boc protecting group to yield a primary amine, which is necessary for the subsequent antibody conjugation.
Materials:
-
Drug-PEG8-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Toluene (for co-evaporation)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the purified drug-PEG8-Boc conjugate in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acidification: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporation: Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA. The resulting product is the TFA salt of the drug-PEG8-amine conjugate. This can often be used directly in the next step or neutralized if required.
Protocol 3: Conjugation of Drug-PEG8-Amine to Antibody Lysine Residues
This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody via the formation of a stable amide bond. This typically involves the activation of the antibody's lysine residues or the drug-linker's amine. A common method is to activate a carboxylic acid on a payload-linker to an NHS ester for reaction with the antibody's lysines. Since our payload is already attached, we will modify the antibody with a bifunctional crosslinker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Drug-PEG8-amine TFA salt
-
Bifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, if the drug-linker had a thiol) or an NHS-ester activating agent for the antibody's carboxyl groups. For direct lysine conjugation, a payload-linker with a terminal NHS-ester is typically used. In this workflow, we will assume a payload-linker with a terminal carboxylic acid that is activated to an NHS ester before conjugation. Correction to workflow: A more direct approach for lysine conjugation is to start with a Bromo-PEG8-COOH linker, conjugate the drug, and then activate the carboxyl group to an NHS ester for reaction with the antibody's lysines. However, to utilize the this compound, we will proceed with activating the antibody. A more logical approach with the this compound linker is to first conjugate it to a payload with a carboxyl group (via the deprotected amine) and then use the bromo group to react with a thiol-modified antibody. For the purpose of this protocol, we will assume the initial payload has a thiol, and we will conjugate the deprotected amine to the antibody's lysines via an NHS ester activation strategy. A more common approach is to use a heterobifunctional linker like SM(PEG)n to modify the antibody's lysines, introducing a maleimide group that can then react with a thiol-containing drug-linker. Given our starting material, a more direct conjugation to lysine is preferable. We will proceed with a protocol that activates the drug-linker's amine for reaction with the antibody, which is a less common but feasible approach. A more standard protocol would involve a linker with a different terminal group. For the sake of providing a complete protocol with the specified starting material, we will outline a general lysine conjugation protocol.
Revised Protocol 3: Lysine Conjugation using an Activated Drug-Linker
This protocol assumes a workflow where the drug-linker has a terminal carboxylic acid that is activated to an NHS ester. This is a more standard approach for lysine conjugation.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Drug-PEG8-COOH conjugate (synthesized from Bromo-PEG8-COOH)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.
-
Activation of Drug-Linker: In a separate reaction vessel, dissolve the drug-PEG8-COOH conjugate (5-20 fold molar excess over the antibody) in anhydrous DMSO or DMF. Add EDC (1.5 equivalents relative to the drug-linker) and NHS (1.5 equivalents relative to the drug-linker). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated drug-linker-NHS ester solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10-15% (v/v).
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the ADC to remove unconjugated drug-linker and other small molecules using SEC or TFF.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Characterization of the ADC
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
A. UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The purified ADC is injected onto a HIC column.
-
The different DAR species (e.g., DAR0, DAR2, DAR4, etc.) are separated and quantified by integrating the peak areas in the chromatogram.
-
The average DAR is calculated from the weighted average of the different DAR species.
Protocol 5: In Vitro Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure DAR (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the aliquots to determine the average DAR at each time point.
-
A decrease in DAR over time indicates drug deconjugation. The stability is often reported as the percentage of ADC remaining conjugated over time.
Protocol 6: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and the control antibody.
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent and specific ADC will have a low IC50 value for the antigen-positive cells and a much higher IC50 value for the antigen-negative cells.
Visualizations
Signaling Pathway of ADC-Induced Cell Death
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Reaction of Bromo-PEG8-Boc with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the reaction of Bromo-PEG8-Boc with primary amines, a critical step in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data.
Introduction
This compound is a heterobifunctional linker composed of an eight-unit polyethylene glycol (PEG) spacer functionalized with a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group serves as a reactive handle for alkylation of nucleophiles, such as primary amines, while the Boc-protected amine allows for subsequent deprotection and further conjugation. This linker is extensively utilized in the development of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2]
Reaction Mechanism
The core reaction involves the nucleophilic substitution of the bromide by a primary amine, forming a secondary amine linkage. This is a standard SN2 alkylation reaction. A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the newly formed secondary amine reacts further with the bromo-PEG linker.[3][4] To control this, specific reaction conditions are employed, such as the use of a non-nucleophilic base and careful control of stoichiometry.
Following the successful coupling of the primary amine to the bromo-PEG linker, the Boc protecting group can be efficiently removed under acidic conditions to liberate a primary amine, which is then available for subsequent conjugation reactions, for instance, to a ligand for an E3 ubiquitin ligase.
Experimental Protocols
This section details the step-by-step methodologies for the reaction of this compound with a primary amine and the subsequent deprotection of the Boc group.
Protocol 1: Alkylation of a Primary Amine with this compound
This protocol is adapted from methodologies described for the synthesis of similar PROTACs.[5]
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., a ligand for a target protein)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution. DIPEA acts as a non-nucleophilic base to neutralize the HBr generated during the reaction.[5]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected PEGylated product.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEGylated product from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected PEGylated product in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected product.
Data Presentation
The following tables summarize the key quantitative parameters for the described protocols. These values are representative and may require optimization for specific substrates.
Table 1: Recommended Reaction Conditions for Alkylation of Primary Amine
| Parameter | Value | Notes |
| Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Base | DIPEA | Non-nucleophilic base to prevent side reactions.[5] |
| Molar Ratio (this compound : Amine) | 1.2 : 1 | A slight excess of the PEG linker can drive the reaction to completion. |
| Molar Ratio (Base : Amine) | 3.0 : 1 | Sufficient to neutralize the generated acid. |
| Reaction Temperature | 60-80 °C | Heating is typically required to drive the alkylation.[5] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion.[5] |
| Purification Method | Silica Gel Column Chromatography | To isolate the desired product from unreacted starting materials and byproducts. |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Solvent | Anhydrous DCM | A common solvent for Boc deprotection. |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid for efficient removal of the Boc group. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Neutralization with NaHCO₃ | To remove residual TFA. |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
References
Application Notes and Protocols for NHS-Ester Conjugation with Bromo-PEG8-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in bioconjugation, enabling the precise connection of different molecular entities to enhance the therapeutic properties of biomolecules. The Bromo-PEG8-Boc-NHS ester is a versatile, trifunctional linker designed for sequential conjugations. This linker features an N-hydroxysuccinimide (NHS) ester for rapid and efficient reaction with primary amines, a stable bromo group available for reaction with nucleophiles like thiols, and a tert-butyloxycarbonyl (Boc)-protected amine that can be deprotected under acidic conditions for subsequent modification.[][2][3] The eight-unit PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[][5]
These characteristics make this compound-NHS ester derivatives highly valuable in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6] This document provides detailed protocols for the sequential conjugation of this linker to biomolecules, data presentation for key reaction parameters, and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Value | Notes |
| Target Functional Group | Primary Amines (-NH₂) | e.g., Lysine residues, N-terminus of proteins.[] |
| Reaction pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[7][8] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris or glycine).[9][10] |
| Molar Excess of Linker | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[8][11] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at 4°C can be used for sensitive proteins.[] |
| Reaction Time | 30 - 120 minutes | Longer reaction times may be needed at lower pH or temperature.[][9] |
| Solvent for Linker | Anhydrous DMSO or DMF | The final concentration of the organic solvent in the reaction should not exceed 10%.[11] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A common and effective reagent for Boc deprotection.[12][13] |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (DCM) | The concentration can be adjusted based on the substrate's sensitivity.[13] |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[13] |
| Reaction Time | 30 - 120 minutes | Progress can be monitored by TLC or LC-MS.[12][13] |
| Scavengers | Triisopropylsilane (TIS) (optional) | Can be added to suppress side reactions caused by the t-butyl cation.[13] |
Table 3: Recommended Conditions for Bromo-Group Conjugation
| Parameter | Value | Notes |
| Target Functional Group | Thiols (-SH) | e.g., Cysteine residues.[3] |
| Reaction pH | >7.5 | To facilitate the formation of the more nucleophilic thiolate anion.[10] |
| Compatible Buffers | Phosphate, Borate, HEPES | Buffers should be free of competing nucleophiles. |
| Reaction Temperature | Room Temperature | Typically sufficient for the reaction to proceed. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by chromatography. |
Experimental Protocols
Protocol 1: NHS-Ester Conjugation to a Protein
This protocol describes the covalent attachment of the this compound-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange using dialysis or a desalting column.[11]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[14]
-
Purification: Remove the excess, unreacted linker and byproducts using SEC or dialysis. The purified this compound-conjugated protein is now ready for the next step or characterization.
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Lyophilized this compound-conjugated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the lyophilized this compound-conjugated protein in anhydrous DCM.
-
Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[13]
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes. Monitor the reaction progress by LC-MS.[13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected conjugate. Alternatively, for protein conjugates, purification can be achieved through SEC or dialysis into a suitable buffer for the next reaction.
-
Protocol 3: Conjugation of a Thiol-Containing Molecule to the Bromo-PEGylated Protein
This protocol describes the reaction of the bromo group on the PEG linker with a molecule containing a free sulfhydryl group.
Materials:
-
Bromo-PEG8-(NH₂)-conjugated protein in a suitable buffer (pH > 7.5)
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH > 7.5)
Procedure:
-
Prepare Reactants: Dissolve the thiol-containing molecule in the reaction buffer. Ensure the Bromo-PEG8-(NH₂)-conjugated protein is also in a compatible buffer.
-
Conjugation Reaction: Add the thiol-containing molecule to the solution of the bromo-PEGylated protein. The molar ratio will need to be optimized but can be started at a 1.5 to 5-fold molar excess of the thiol molecule.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[10]
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC, to remove any unreacted thiol-containing molecule and other impurities.
Characterization of Conjugates
The successful synthesis of the conjugates at each step should be confirmed by appropriate analytical techniques. Mass spectrometry (ESI-MS) is a powerful tool to determine the molecular weight of the conjugate and thus the degree of labeling.[15][16] HPLC-based methods, such as reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC), can be used to assess the purity of the conjugate.[17]
Visualizations
Caption: Sequential conjugation workflow using a this compound-NHS ester linker.
Caption: General signaling pathway for PROTAC-mediated protein degradation.
References
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 5. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. enovatia.com [enovatia.com]
Application Notes: Site-Specific Protein Modification Using Bromo-PEG8-Boc
Introduction
Site-specific protein modification is a powerful technique for the development of protein therapeutics, diagnostics, and research tools. It allows for the precise attachment of molecules, such as drugs, imaging agents, or other polymers, to a specific site on a protein. This control over conjugation site and stoichiometry is crucial for preserving protein structure and function, and for creating homogeneous conjugates with predictable properties.
Bromo-PEG8-Boc is a heterobifunctional linker that enables the site-specific modification of proteins. It features two key functional groups:
-
Bromo Group: An alkylating agent that can react with nucleophilic amino acid side chains, primarily cysteine and methionine, to form a stable covalent bond.
-
Boc-Protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions used for alkylation but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation reactions, making this compound a valuable tool for multi-step bioconjugation strategies.[1]
The polyethylene glycol (PEG) spacer (PEG8) is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the resulting protein conjugate.[2]
Principle of the Method
The site-specific modification of a protein using this compound is a two-step process:
-
Alkylation: The bromo group of the linker reacts with a nucleophilic amino acid residue on the protein surface. The selectivity of this reaction can be controlled by factors such as pH and the accessibility of the target residue. Cysteine residues are often the preferred target due to the high nucleophilicity of the thiol group at pH values slightly above its pKa.[3][4]
-
Deprotection (Optional): The Boc-protecting group on the terminal amine can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This exposes a primary amine that can be used for further functionalization, for example, by reaction with an NHS-ester activated molecule.
This "tag-and-modify" approach allows for the introduction of a versatile chemical handle onto a protein in a site-specific manner.[5][6]
Experimental Protocols
Protocol 1: Site-Specific Alkylation of a Cysteine Residue
This protocol describes the modification of a protein containing an accessible cysteine residue.
Materials:
-
Protein of interest (with a free cysteine residue)
-
This compound (stored at -20°C)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting columns (e.g., PD-10)
-
DMSO (anhydrous)
-
Purification system (e.g., FPLC with size-exclusion or ion-exchange column)
-
Mass spectrometer (for analysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing reducing agents (like DTT or TCEP), these must be removed prior to the reaction. This can be achieved by buffer exchange using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
For higher purity, further purification by FPLC using a size-exclusion or ion-exchange chromatography column is recommended.[7][8] The choice of column will depend on the properties of the protein.
-
-
Characterization:
-
Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the addition of the this compound moiety (minus the bromine atom) should be observed.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-PEG8-modified protein
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Lyophilization (Optional):
-
If the protein is stable to lyophilization, this can facilitate the deprotection reaction in an organic solvent.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized protein in the Deprotection Solution.
-
Incubate at room temperature for 30-60 minutes.
-
Note: This step should be performed in a chemical fume hood.
-
-
Removal of TFA:
-
Remove the TFA/DCM under a stream of nitrogen.
-
-
Resuspension and Neutralization:
-
Immediately resuspend the protein in a minimal amount of a suitable aqueous buffer.
-
Adjust the pH to neutral or slightly basic using the Neutralization Buffer.
-
-
Purification:
-
Remove residual TFA and other small molecules by buffer exchange using a desalting column.
-
Data Presentation
Table 1: Representative Data for Cysteine Alkylation
| Parameter | Value | Method of Determination |
| Protein Concentration | 2 mg/mL | Bradford Assay |
| Molar Ratio (Reagent:Protein) | 20:1 | - |
| Reaction Time | 4 hours | - |
| Labeling Efficiency | > 90% | ESI-MS |
| Yield of Purified Protein | 75% | UV Absorbance at 280 nm |
| Purity of Final Product | > 95% | SDS-PAGE |
Table 2: Mass Spectrometry Analysis
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unmodified Protein | 25,000.0 | 25,000.5 |
| Modified Protein (+PEG8-Boc) | 25,480.5 | 25,481.0 |
Visualizations
Caption: Reaction of this compound with a protein cysteine.
Caption: Workflow for protein modification and functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dibromo-Mal-PEG8-Boc-Amine | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Proteolysis Targeting Chimera (PROTAC) efficacy, with a specific focus on polyethylene glycol (PEG) linkers, starting from a PEG8 linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (the "warhead") and the ligand recruiting an E3 ubiquitin ligase. It is not merely a spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length ensures the correct spatial orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable complex.[2] Conversely, if it's too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2]
Q2: Is a PEG8 linker a good starting point for my PROTAC design?
A2: Yes, starting with a PEG8 linker is a common and often effective strategy in PROTAC design. PEG linkers are widely used due to their favorable properties, including:
-
Good water solubility , which can improve the overall physicochemical properties of the PROTAC molecule.
-
Flexibility , allowing the PROTAC to adopt various conformations to facilitate the formation of the ternary complex.
A PEG8 linker provides a moderate length that has proven successful in various systems and serves as an excellent starting point for further optimization by exploring both shorter and longer PEG chains.[1]
Q3: What is the "hook effect" and how does linker optimization impact it?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[5] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the desired productive ternary complex.[5] While primarily a concentration-dependent effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[6]
Q4: How does PEG linker length affect the cell permeability and bioavailability of a PROTAC?
A4: The PEG linker significantly influences the physicochemical properties of a PROTAC, which in turn affects its cell permeability and bioavailability. Longer PEG linkers can increase the molecular weight and polar surface area, which may reduce passive diffusion across the cell membrane.[6] However, the hydrophilic nature of PEG can also improve the solubility of the PROTAC.[6] There is a delicate balance, and the optimal linker length for potent degradation may need to be adjusted to achieve favorable pharmacokinetic properties.[6]
Troubleshooting Guides
Issue 1: My initial PROTAC with a PEG8 linker shows little to no degradation of the target protein.
-
Possible Cause: Suboptimal linker length. The PEG8 linker may be too short or too long for your specific target and E3 ligase pair, preventing the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most critical step is to empirically test a range of linker lengths. Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to identify the optimal length.[7]
-
Confirm Target Engagement: Ensure that the warhead of your PROTAC is binding to the target protein within the cell. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.[8]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If the PROTAC cannot enter the cell, it cannot induce degradation. Consider a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7]
-
Issue 2: I observe good binding of my PROTAC to both the target protein and the E3 ligase in binary assays, but still see no degradation.
-
Possible Cause: The linker is not facilitating the formation of a productive ternary complex. The geometry of the complex may be such that the lysine residues on the target protein are not accessible for ubiquitination.
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: If synthetically feasible, try attaching the linker to different, solvent-exposed positions on the warhead or the E3 ligase ligand. This can significantly alter the orientation of the proteins in the ternary complex.[7]
-
Perform Ternary Complex Formation Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to study the formation and stability of the ternary complex.[9][10] These assays can provide insights into the cooperativity of the system.[9]
-
Conduct an In-Cell Ubiquitination Assay: Directly measure the ubiquitination of the target protein in response to your PROTAC. An increase in ubiquitination would confirm that the initial steps of the degradation pathway are functional.
-
Issue 3: My PROTAC shows decreased efficacy at higher concentrations (the "hook effect").
-
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations (e.g., from picomolar to micromolar) to accurately determine the optimal concentration window for degradation and to fully characterize the hook effect.
-
Optimize Linker for Cooperativity: A linker that promotes positive cooperativity will favor the formation of the ternary complex even at higher concentrations. Systematically varying the linker length and composition is key to achieving this.[6]
-
Data Presentation
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. Below are summaries of quantitative data from studies on different PROTAC systems.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [2][3]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This synthesized data for BRD4-targeting PROTACs with a VHL ligand indicates that a PEG5 linker provides the optimal balance of degradation potency and efficacy.[2][3]
Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | >90 |
| PROTAC 4 | 19 | ~750 | ~50 |
| PROTAC 5 | 21 | >1000 | <30 |
Data summarized from a study on ERα degradation using a VHL E3 ligase in MCF7 cells. A 16-atom linker was found to be the most effective.[7]
Table 3: Influence of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [7]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG4 | ~40 | ~85 |
| BTK Degrader 2 | PEG6 | ~15 | >90 |
| BTK Degrader 3 | PEG8 | ~5 | >95 |
| BTK Degrader 4 | PEG10 | ~25 | ~90 |
Data from a study on BTK degraders suggests that longer PEG linkers can be more potent in this system.[7]
Table 4: Requirement of a Minimum Linker Length for TANK-Binding Kinase 1 (TBK1) Degradation [7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | < 12 | Inactive | 0 |
| TBK1 Degrader 2 | 12 | ~800 | ~70 |
| TBK1 Degrader 3 | 16 | ~300 | ~85 |
| TBK1 Degrader 4 | 21 | ~150 | >90 |
This study on TBK1 degradation highlights that a minimum linker length was necessary to observe any degradation activity.[7]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11 for BRD4) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC is binding to its intended target inside the cell.
Methodology:
-
Compound Treatment:
-
Prepare two cell aliquots. Treat one with the PROTAC at a desired concentration and the other with vehicle (DMSO).
-
Incubate the cells at 37°C for a specified time to allow for compound uptake.
-
-
Heat Treatment:
-
Aliquot the treated cells into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a PCR machine, followed by a controlled cooling step.
-
-
Cell Lysis:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point by Western Blot or other detection methods like AlphaScreen.[11]
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[6]
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Methodology:
-
Reagents:
-
Tagged target protein (e.g., His-tagged).
-
Tagged E3 ligase (e.g., GST-tagged).
-
Fluorescently labeled antibodies against the tags (e.g., anti-His-Tb and anti-GST-d2).
-
PROTAC of interest.
-
-
Assay Procedure:
-
In a microplate, mix the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow complex formation.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against PROTAC concentration is indicative of ternary complex formation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. en.ice-biosci.com [en.ice-biosci.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the PROTAC Frontier: A Technical Support Guide to Avoiding the "Hook Effect"
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and mitigate the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments. Adherence to the principles and protocols outlined herein will facilitate accurate data interpretation and accelerate the development of potent protein degraders.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.[1]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which necessitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation. At excessively high concentrations, the PROTAC molecules are more likely to form two distinct and non-productive binary complexes: one with the target protein and another with the E3 ligase.[1][2] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus competitively inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[1]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of a PROTAC's potency and efficacy. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be inaccurately determined.[1] A potent PROTAC might be erroneously dismissed as weak or inactive if tested at concentrations that fall into the inhibitory, high-concentration range of the hook effect.[1]
Q4: How can the hook effect be avoided or mitigated?
A4: Several strategies can be employed to manage the hook effect:
-
Comprehensive Dose-Response Studies: Performing experiments over a wide, logarithmic range of PROTAC concentrations is crucial to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[1][3]
-
Work at Optimal Concentrations: Once the Dmax is determined, subsequent experiments should be conducted at or below this optimal concentration to ensure maximal degradation and avoid the inhibitory effects of high concentrations.[2]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity in ternary complex formation can significantly mitigate the hook effect. Positive cooperativity means that the binding of the PROTAC to one protein partner increases its affinity for the other, thereby stabilizing the ternary complex over the binary complexes.[4]
Section 2: Troubleshooting Guides
Problem 1: My dose-response curve shows a "hook" – degradation is high at intermediate concentrations but decreases at higher concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.
-
Immediate Action:
-
Expand Concentration Range: If not already done, perform a detailed dose-response curve with a wider range of concentrations, particularly including lower nanomolar and picomolar concentrations, to accurately define the bell-shaped curve.
-
Identify Dmax and DC50: From the full dose-response curve, accurately determine the optimal concentration for maximum degradation (Dmax) and the DC50 value on the ascending portion of the curve.
-
Biophysical Validation: If resources permit, utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase individually, and to assess ternary complex formation and cooperativity.[5][6]
-
Problem 2: I am not observing any target degradation at any of the tested concentrations.
-
Diagnosis: This could be due to several factors, including inactivity of the PROTAC, issues with the cell system, or testing concentrations that are entirely within the hook effect's inhibitory range.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting the absence of PROTAC-induced degradation.
Section 3: Data Presentation
Table 1: Quantitative Degradation Parameters for Representative BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Citation |
| PROTAC 1 | CRBN | < 1 nM | >90% | Burkitt's Lymphoma | [7] |
| ARV-825 | CRBN | ~1 nM | >95% | RS4;11 | [8] |
| dBET1 | CRBN | ~4 nM | >90% | 22Rv1 | [8] |
| MZ1 | VHL | ~8 nM | >90% | HeLa | [8] |
Note: DC50 and Dmax values are approximate and can vary based on experimental conditions.
Table 2: Quantitative Degradation Parameters for Representative BTK PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Citation |
| DD 03-171 | CRBN | 5.1 nM | >90% | Mantle Cell Lymphoma | [9] |
| PROTAC BTK Degrader-13 | CRBN | 270 nM | >90% | Not Specified | [10][11] |
| NC-1 | CRBN | 2.2 nM | 97% | Mino | [12] |
| PS-RC-1 | CRBN | 44 nM (for IKZF3) | >90% | Mino | [13] |
Note: DC50 and Dmax values are approximate and can vary based on experimental conditions.
Table 3: Cooperativity of VHL-based PROTACs
| PROTAC | Target | Cooperativity (α) | Method | Citation |
| MZ1 | Brd4BD2 | 15-26 | ITC, SPR | [14][15] |
| AT1 | Brd4 | High | Inferred from selective degradation | [16] |
| Generic VHL PROTACs | Various | Can be positive, negative, or neutral | 19F NMR | [17] |
A cooperativity factor (α) greater than 1 indicates positive cooperativity, which is favorable for potent degradation.
Section 4: Experimental Protocols
Western Blot for Dose-Response Analysis (DC50/Dmax Determination)
This protocol outlines the steps to quantify target protein degradation across a range of PROTAC concentrations.
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the full dose-response, including any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[18][19]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate substrate and imaging system.[21]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit to a suitable model to determine DC50 and Dmax values.[22]
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for confirming the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (Dmax) and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.[23]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[24]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
SPR is a powerful biophysical technique to measure the real-time binding kinetics of binary and ternary complexes.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.[6]
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase.[5]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the affinity and kinetics of ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.[25]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.
-
Sample Preparation: Prepare purified protein (target or E3 ligase) in a suitable buffer in the ITC cell. Prepare the PROTAC in the same buffer in the injection syringe at a concentration 10-20 times that of the protein.[26]
-
Binary Titration: Titrate the PROTAC into the protein solution and measure the heat changes with each injection.
-
Ternary Titration: To measure cooperativity, pre-saturate the PROTAC with one protein partner and titrate this complex into the other protein partner.[27]
-
Data Analysis: Fit the binding isotherms to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Calculate the cooperativity factor from the binary and ternary binding affinities.[28]
AlphaLISA for High-Throughput Ternary Complex Detection
AlphaLISA is a bead-based proximity assay suitable for high-throughput screening of ternary complex formation.
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein). Prepare serial dilutions of the PROTAC.[29]
-
Assay Setup: In a microplate, combine the tagged E3 ligase, tagged target protein, and the PROTAC at various concentrations.
-
Bead Addition: Add AlphaLISA acceptor beads that bind to one of the protein tags and donor beads that bind to the other tag.
-
Incubation and Detection: Incubate the plate in the dark. If a ternary complex forms, the beads are brought into close proximity, generating a chemiluminescent signal that is measured on a plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay.[30]
Section 5: Mandatory Visualizations
Caption: The PROTAC mechanism leading to degradation versus the formation of non-productive binary complexes causing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. amsbio.com [amsbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. mdpi.com [mdpi.com]
- 29. SLAS2024 [slas2024.eventscribe.net]
- 30. resources.revvity.com [resources.revvity.com]
Side reactions of Bromo-PEG8-Boc and how to prevent them
Welcome to the technical support center for Bromo-PEG8-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a polyethylene glycol (PEG) chain of eight ethylene oxide units, which enhances solubility and provides a flexible spacer. One terminus of the PEG chain is functionalized with a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins). The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a free amine for subsequent conjugation.[1] This linker is commonly used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: What is the primary reaction mechanism of this compound?
The primary reaction involves two main steps:
-
Alkylation: The bromo group reacts with a nucleophile, most commonly a deprotonated thiol (thiolate), via an SN2 (bimolecular nucleophilic substitution) mechanism to form a stable thioether bond.[3][4]
-
Boc Deprotection: The Boc-protected amine is deprotected using a strong acid, such as trifluoroacetic acid (TFA), to yield a primary amine, which can then be used for further conjugation.[1][5]
Q3: What are the most common side reactions when using this compound?
The most common side reactions can be categorized by the reactive group involved:
-
Bromo Group Side Reactions:
-
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, especially at higher pH and elevated temperatures, leading to an unreactive PEG-alcohol. Primary alkyl bromides are generally susceptible to hydrolysis at pH > 8-9.[6]
-
Elimination (E2 Reaction): Under basic conditions, an elimination reaction can compete with the desired substitution reaction, resulting in the formation of a terminal alkene on the PEG chain. Strong, hindered bases particularly favor elimination.[7][8]
-
Reaction with Other Nucleophiles: Besides the target thiol, the bromo group can react with other nucleophiles present in the reaction mixture, such as amines (e.g., lysine residues) or even water, although the reaction with thiols is generally faster and more efficient at an appropriate pH.[9]
-
-
Boc Group Side Reactions (During Deprotection):
-
Incomplete Deprotection: Insufficient acid strength or concentration, short reaction times, or low temperatures can lead to incomplete removal of the Boc group.[10]
-
Modification of Acid-Labile Groups: The strong acidic conditions required for Boc deprotection can potentially cleave other acid-sensitive functional groups within the conjugated molecule.
-
Q4: How can I prevent these side reactions?
Preventing side reactions requires careful control of the experimental conditions:
-
pH Control: This is the most critical parameter. For selective reaction of the bromo group with thiols, a pH range of 7.0-8.5 is generally recommended. At this pH, the thiol is sufficiently deprotonated to be a potent nucleophile, while minimizing side reactions with amines and hydrolysis. A study comparing maleimide and bromoacetyl reactivity showed that kinetic discrimination can be achieved by controlling the pH; bromoacetyl groups react with thiols optimally at higher pH values (e.g., 9.0) while being less reactive at pH 6.5.[11]
-
Temperature and Reaction Time: Perform the alkylation reaction at room temperature or below to minimize hydrolysis and elimination. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
Use of Anhydrous Solvents: For the Boc deprotection step, using anhydrous solvents like dichloromethane (DCM) is crucial to prevent side reactions.[1][5]
-
Purification: Proper purification of the starting materials and the final conjugate is essential to remove any byproducts or unreacted reagents.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.0-8.5 for thiol alkylation. Use a calibrated pH meter. |
| Hydrolysis of this compound | Use freshly prepared solutions of this compound. Avoid prolonged storage of the reagent in aqueous buffers. Perform the reaction at a lower temperature (e.g., 4°C). |
| Competing Nucleophiles | If possible, perform a buffer exchange to remove other nucleophilic species from your biomolecule solution before adding the this compound. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered. Consider using a longer PEG linker if available, or re-engineering the biomolecule to expose the target residue. |
| Insufficient Molar Excess of this compound | Increase the molar excess of the this compound reagent. An excess of 5 to 20-fold over the target molecule is a common starting point, but may require empirical optimization.[5] |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Overalkylation | Multiple nucleophilic sites on the target biomolecule (e.g., multiple cysteine or lysine residues) are reacting. Reduce the molar excess of this compound and shorten the reaction time.[12] |
| Formation of Elimination Byproduct | Lower the pH of the reaction buffer to be closer to neutral (pH 7.0-7.5) and decrease the reaction temperature. |
| Formation of Hydrolyzed Byproduct | Ensure the reaction is not carried out for an extended period at a high pH. Use fresh reagents and consider a lower reaction temperature. |
| Incomplete Boc Deprotection | Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane. Monitor the deprotection by TLC or LC-MS.[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Solution: 1 M N-acetyl-L-cysteine in water
-
Anhydrous DMSO or DMF
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored with a reducing agent, it must be removed prior to conjugation.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate.
-
Quenching: Once the reaction is complete, add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Let it react for 30 minutes.
-
Purification: Purify the this compound-conjugated peptide by RP-HPLC to remove unreacted peptide, excess reagent, and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and analytical HPLC.[13]
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group from the purified this compound conjugate.[1][5]
Materials:
-
Purified and dried Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the dried Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is no longer detectable.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.
-
-
Characterization: Characterize the final product by LC-MS and NMR to confirm the removal of the Boc group and the integrity of the conjugate.[13]
Visualizations
Caption: Experimental workflow for the two-stage conjugation of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Bromo-PEG8-Boc Conjugation
Welcome to the technical support center for Bromo-PEG8-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of an eight-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility.[1] One end of the PEG chain is terminated with a bromo group, which is a good leaving group for reactions with nucleophiles, and the other end has a Boc-protected amine.[2] The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a free amine.[3][4] This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific PEGylation of biomolecules.[5][6]
Q2: What types of molecules can be conjugated to this compound?
A2: The bromo group on the this compound linker readily reacts with nucleophiles.[7] This makes it suitable for conjugation with molecules containing functional groups such as:
-
Thiols (-SH): Thiol groups, present in cysteine residues of proteins or in small molecules, are excellent nucleophiles for reacting with the bromo group to form a stable thioether bond.[8][9]
-
Amines (-NH2): Primary and secondary amines can also react with the bromo group, although the reaction may require more forcing conditions compared to thiols.
-
Alcohols (-OH): Alcohols can react with the bromo group to form an ether linkage, often requiring a base to deprotonate the hydroxyl group and increase its nucleophilicity.[10]
Q3: Why is the Boc protecting group necessary?
A3: The Boc protecting group serves to mask the amine functionality on one end of the PEG linker, preventing it from reacting during the conjugation of the bromo group. This allows for a sequential and controlled bioconjugation strategy. After the desired molecule is attached via the bromo end, the Boc group can be removed to expose the amine for subsequent reactions.[3]
Q4: How is the Boc group typically removed after conjugation?
A4: The Boc group is acid-labile and is commonly removed by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[11][12] The deprotection is typically fast and efficient at room temperature.[13] It is important to ensure that other functional groups in the conjugated molecule are stable under these acidic conditions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the conjugation of this compound with different nucleophiles.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Substrate | For thiol conjugations, ensure the pH is slightly basic (pH 7.5-8.5) to deprotonate the thiol group, making it a more potent nucleophile. For amine and alcohol conjugations, consider using a stronger, non-nucleophilic base to enhance the nucleophilicity of the reacting group. |
| Steric Hindrance | If the nucleophilic group is sterically hindered, the reaction rate may be slow.[11] Try increasing the reaction temperature and/or extending the reaction time. Using a longer PEG linker, if possible, might also alleviate steric hindrance. |
| Hydrolysis of this compound | In aqueous buffers and at basic pH, the bromo group can be susceptible to hydrolysis, leading to the formation of a hydroxyl-PEG8-Boc byproduct. Minimize reaction time in aqueous buffers and consider using a co-solvent like DMF or DMSO to improve solubility and reduce water concentration. |
| Incorrect Stoichiometry | Ensure that the appropriate molar excess of this compound is used. A 1.5 to 5-fold molar excess over the nucleophile is a common starting point, but this may need to be optimized for your specific substrate. |
| Degraded this compound Reagent | Store the this compound reagent at the recommended temperature (-20°C or -80°C) and protect it from moisture to prevent degradation.[5][6] Consider purchasing a fresh batch if degradation is suspected. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Multiple Nucleophiles | If your target molecule contains multiple nucleophilic sites (e.g., multiple cysteine or lysine residues), you may get a mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, consider using a limiting amount of the this compound reagent or protecting other nucleophilic sites. |
| Oxidation of Thiols | Thiol groups can oxidize to form disulfide bonds, especially in the presence of oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), although this can compete for reaction with the bromo-PEG. |
| Alkylation of Non-Target Nucleophiles | At higher pH values, other nucleophilic groups like the imidazole ring of histidine can potentially react with the bromo group. Carefully control the reaction pH to favor the desired conjugation. |
Issue 3: Difficulty in Purifying the Conjugate
| Potential Cause | Troubleshooting Steps |
| Similar Properties of Starting Material and Product | The PEG chain can make the separation of the conjugate from unreacted starting material challenging. High-performance liquid chromatography (HPLC), particularly reverse-phase or size-exclusion chromatography (SEC), is often effective for purification. |
| Presence of PEG Aggregates | PEGylated molecules can sometimes form aggregates. Using SEC can help to separate the desired monomeric conjugate from larger aggregates. |
| Co-elution of Byproducts | If side products are formed, they may co-elute with the desired product. Optimize the chromatography conditions (e.g., gradient, mobile phase composition) to improve resolution. |
Experimental Protocols
The following are general protocols for the conjugation of this compound with different nucleophiles. Note: These are starting points and may require optimization for your specific application.
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule
-
Dissolve the Thiol-Containing Molecule: Dissolve your thiol-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0. The buffer should be deoxygenated to prevent thiol oxidation.
-
Prepare this compound Solution: Immediately before use, dissolve a 1.5 to 5-fold molar excess of this compound in a minimal amount of an organic co-solvent like DMF or DMSO.
-
Reaction: Add the this compound solution to the solution of the thiol-containing molecule.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Purification: Purify the conjugate using size-exclusion or reverse-phase chromatography.
Protocol 2: Conjugation of this compound to an Amine-Containing Molecule
-
Dissolve the Amine-Containing Molecule: Dissolve your amine-containing molecule in a suitable aprotic solvent like DMF or DMSO.
-
Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a 2-3 fold molar excess over the amine.
-
Prepare this compound Solution: Dissolve a 1.5 to 3-fold molar excess of this compound in the same solvent.
-
Reaction: Add the this compound solution to the amine solution.
-
Incubation: Heat the reaction mixture to 40-60°C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Purify the conjugate by chromatography.
Data Presentation
The following tables summarize recommended starting conditions for this compound conjugation reactions.
Table 1: Recommended Reaction Conditions for Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| Molar Ratio (this compound : Thiol) | 1.5:1 to 5:1 | Optimization is recommended. |
| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMF, DMSO) | The co-solvent should be minimized to maintain protein stability if applicable. |
| pH | 7.5 - 8.5 | Facilitates deprotonation of the thiol group. |
| Temperature | 4°C to 25°C | Lower temperatures can help to minimize side reactions. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific thiol. |
Table 2: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Condition | Notes |
| Molar Ratio (this compound : Amine) | 1.5:1 to 3:1 | A smaller excess is often used to minimize di-alkylation of primary amines. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Ensures solubility of reactants. |
| Base | Non-nucleophilic base (e.g., DIPEA) | 2-3 equivalents. |
| Temperature | 40°C - 60°C | Higher temperatures are often required to drive the reaction. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored. |
Visualizations
References
- 1. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 2. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG8-alcohol - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Bromo PEG | BroadPharm [broadpharm.com]
- 9. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 10. tebubio.com [tebubio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesizing PROTACs with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of a long PEG linker in a PROTAC?
A long PEG linker in a PROTAC serves multiple crucial functions beyond simply connecting the target protein ligand and the E3 ligase ligand.[1][2][3][4] Its properties significantly influence the overall efficacy and developability of the PROTAC molecule.[5]
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal length is necessary to bridge the two proteins effectively, avoiding steric hindrance that a short linker might cause and the reduced efficiency of a linker that is too long.[1]
-
Improving Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often lipophilic PROTAC molecule.[1][2][3][] This is a significant advantage as poor solubility can hinder biological assays and limit in vivo applications.[7]
-
Modulating Permeability: The relationship between PEG linker length and cell permeability is complex. While longer PEG chains increase molecular weight and polar surface area, which can negatively impact passive diffusion across cell membranes, their flexibility may allow the PROTAC to adopt conformations that shield polar groups, thereby improving permeability.[1][2]
Q2: How does the length of a PEG linker impact the degradation efficacy (DC50 and Dmax) of a PROTAC?
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficacy, influencing both the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][8]
-
Suboptimal Length: If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1] Conversely, if the linker is excessively long, it may not effectively bring the two proteins into proximity, leading to a less stable or non-productive complex.[1][3] This can result in poor degradation (high DC50 and low Dmax).
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein (low DC50 and high Dmax).[1] Empirical testing of a range of linker lengths is often necessary to identify the optimal length for a given system.[8]
Q3: What are the common challenges encountered during the chemical synthesis of PROTACs with long PEG linkers?
The synthesis of PROTACs with long PEG linkers can present several challenges:
-
Low Yields: Low yields can occur during the coupling reactions. This can be due to steric hindrance between the large, complex warhead and E3 ligase ligand, especially with shorter linkers.[9] Incomplete reactions are a common issue.[9]
-
Purification Difficulties: The flexible and often "sticky" nature of long PEG chains can make purification by standard chromatographic techniques challenging, potentially leading to lower recovery of the final product.[9] The increased polarity from the PEG linker can also complicate the choice of chromatography solvents.[9]
-
Handling Issues: The flexibility of long PEG linkers can sometimes make the final molecule more difficult to handle during purification and isolation.[9]
Troubleshooting Guides
Problem 1: Low Yield After Final Coupling Reaction
Possible Causes:
-
Incomplete amide coupling or inefficient click chemistry reaction.[9]
-
Steric hindrance between the reacting moieties.[9]
-
Degradation of starting materials or product.
Solutions:
-
Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[9]
-
Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the less complex binding partner or the coupling reagent.[9]
-
Modify Reaction Conditions: Extend the reaction time and monitor progress by LC-MS. Gentle heating (e.g., 40-50 °C) may also improve yields, but requires monitoring for side products.[9]
-
For Click Chemistry (CuAAC): Ensure the use of a fresh copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate) and degas the reaction mixture to prevent oxidation of the catalyst.[9]
Problem 2: Difficulty in Purifying the Final PROTAC Product
Possible Causes:
-
Poor solubility of the PROTAC in chromatography solvents.[9]
-
Aggregation of the PROTAC due to the long, flexible PEG linker.
-
The PROTAC streaking on the chromatography column.
Solutions:
-
Optimize Chromatography:
-
Flash Chromatography: Explore a wider range of solvent polarities and consider adding modifiers to the mobile phase.
-
HPLC: Experiment with different mobile phase compositions, gradients, and column stationary phases.[9]
-
-
Address Solubility: If the PROTAC has poor solubility, consider using solubility-enhancing linkers or modifying the ligands to improve this property.[10] Longer PEG chains generally improve aqueous solubility.[9]
Problem 3: Poor Solubility of the Synthesized PROTAC in Aqueous Buffers
Possible Causes:
-
The overall molecule, despite the hydrophilic PEG linker, may still be dominated by lipophilic warheads and E3 ligase ligands, leading to low aqueous solubility.[7]
-
The PROTAC exists in a conformation that exposes hydrophobic surfaces.
Solutions:
-
Incorporate Polar Groups: Introduce basic nitrogen atoms or other polar functional groups into the linker or ligands.[7]
-
Modify Linker Composition: While increasing PEG length can enhance hydrophilicity, finding the right balance is key, as excessive length can negatively impact other properties.[7]
-
Formulate with Excipients: For in vitro assays, consider using solubilizing agents, but be mindful of their potential effects on the experiment.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties
| Property | Impact of Increasing PEG Linker Length | Rationale |
| Aqueous Solubility | Generally Increases | The hydrophilic ether oxygens of the PEG chain improve interaction with water.[2][3] |
| Cell Permeability | Can Decrease | Increased molecular weight and polar surface area can hinder passive diffusion across cell membranes.[1][2] |
| Flexibility | Increases | The rotatable bonds in the PEG backbone provide greater conformational freedom.[8] |
| Molecular Weight | Increases | Each ethylene glycol unit adds to the overall molecular mass.[1] |
Table 2: Troubleshooting Summary for PROTAC Synthesis and Purification
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete coupling | Optimize coupling reagents, stoichiometry, and reaction conditions.[9] |
| Purification Difficulty | Poor solubility, aggregation | Optimize chromatography solvents and methods; consider linker modification.[9] |
| Poor Aqueous Solubility | High lipophilicity | Incorporate polar groups; adjust linker composition.[7] |
| Inconsistent Degradation | Impure material | Ensure rigorous purification and characterization (HPLC, LC-MS, NMR) of each batch.[1] |
Experimental Protocols
Key Experiment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a biological membrane.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Preparation of Donor Solution: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a known concentration. This will be the donor well.
-
Preparation of Acceptor Plate: A 96-well acceptor plate is filled with the same buffer solution, sometimes containing a scavenger to mimic sink conditions.
-
Assay Incubation: The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of PROTACs.
Caption: The impact of linker length on ternary complex formation and subsequent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Linker Flexibility on Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of linker flexibility on the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
-
Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be traced back to suboptimal linker design. Here are key linker-related factors to investigate and the corresponding troubleshooting steps:
-
Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal in length or flexibility, this complex may be unstable or fail to form altogether.[1][2]
-
Troubleshooting Steps:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths. For example, you can add or remove polyethylene glycol (PEG) or alkyl units to identify the optimal distance for productive ternary complex formation.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1]
-
Modify Linker Composition and Flexibility: The chemical nature of the linker influences its flexibility and its ability to foster favorable protein-protein interactions.[1] Experiment with different linker types:
-
Flexible Linkers (e.g., alkyl, PEG chains): These are common starting points as they allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2][3] However, high flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
-
Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a bioactive conformation, which can enhance potency and selectivity.[1][3]
-
-
Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex in vitro.[4][5] This will provide quantitative data on binding affinities and cooperativity.[5]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1][5]
-
Troubleshooting Steps:
-
Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC. Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. For instance, incorporating PEG units can increase solubility.[1][2]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1]
-
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][2]
-
Troubleshooting Steps:
-
-
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
-
Answer: The "hook effect" is a known phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][5]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.[5]
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can mitigate the hook effect.[5] This can be achieved by optimizing linker length and rigidity to facilitate favorable protein-protein interactions.[2]
-
Ternary Complex Assays: Employ biophysical assays like TR-FRET, SPR, or ITC to measure the formation of the ternary complex at different PROTAC concentrations.[5] This can help you understand the relationship between ternary complex formation and the observed degradation profile.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies provide some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][7] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]
Q2: What are the advantages and disadvantages of flexible versus rigid linkers?
A2: The choice between a flexible and a rigid linker significantly impacts a PROTAC's performance.[3]
-
Flexible Linkers (e.g., alkyl, PEG chains):
-
Advantages: They are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.[2][3]
-
Disadvantages: High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] Flexible linkers can also contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and bioavailability.[2][3]
-
-
Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups):
-
Advantages: They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[3] Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved pharmacokinetic properties.[3]
-
Disadvantages: The lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal.[3] They are also often more synthetically challenging to prepare.[3]
-
Q3: How does the linker's chemical composition affect the drug-like properties of a PROTAC?
A3: The linker's chemical makeup significantly influences a PROTAC's drug-like properties:[1][2]
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[1][2]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[1][2]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[1]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | VHL | PEG | 12 | >10 µM | <20% | [8] |
| ERα | VHL | PEG | 16 | ~1 µM | >80% | [8] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [7] |
| BTK | CRBN | PEG | 2 PEG units | Impaired binding | N/A | [7] |
| BTK | CRBN | PEG | ≥4 PEG units | 1-40 nM | Potent | [7] |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target | E3 Ligase | Technique | KD (Binary - Target) | KD (Binary - E3) | KD (Ternary) | Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | ITC/SPR | 110 nM | 1.4 µM | 24 nM | >5 | [9] |
| dBET1 | BRD4 | CRBN | SPR | 180 nM | 2.9 µM | 25 nM | 7 | [9] |
Note: DC50 is the half-maximal degradation concentration. Dmax is the maximum degradation level. KD is the dissociation constant. Cooperativity (α) is a measure of the enhancement of binding in the ternary complex compared to the binary complexes.
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the formation and stability of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTACs at various concentrations
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified E3 ligase diluted in immobilization buffer to allow for covalent coupling.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the target protein and the PROTAC in running buffer.
-
To measure binary binding, inject the target protein alone over the immobilized E3 ligase surface.
-
To measure ternary complex formation, inject a mixture of the target protein and the PROTAC over the surface.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine kinetic parameters (kon, koff) and the dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Design from a Bromo-PEG8-Boc Linker
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals refining PROTAC design, starting with an initial Bromo-PEG8-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my initial PROTAC design?
A this compound linker is a common starting point for PROTAC synthesis. It is a bifunctional molecule where:
-
The Bromo group provides a reactive site for conjugation to one of the ligands (either for the protein of interest or the E3 ligase).
-
The PEG8 (polyethylene glycol) portion is a flexible chain of eight ethylene glycol units. PEG linkers are known to enhance solubility and can positively influence cell permeability.[1][2][3][4][]
-
The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine, which, after deprotection, provides a point of attachment for the other ligand.
This linker allows for a modular and straightforward assembly of the initial PROTAC molecule.[6]
Q2: My initial PROTAC with the PEG8 linker shows no degradation of my target protein. What are the first troubleshooting steps?
When initial experiments show a lack of degradation, a systematic approach to troubleshooting is essential.[7] Here are the primary aspects to investigate:
-
Compound Integrity and Purity: Confirm the chemical structure and purity of your synthesized PROTAC.
-
Binary Engagement: Verify that your PROTAC can independently bind to both the target protein and the recruited E3 ligase.
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][][9]
-
Cellular Permeability: Ensure your PROTAC can cross the cell membrane to reach its intracellular targets.[1]
-
Proteasome-Dependent Degradation: Confirm that any observed protein loss is mediated by the proteasome.
Q3: How does the length of the PEG linker, such as PEG8, impact PROTAC efficacy?
The length of the linker is a critical parameter in PROTAC design as it dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[2][10][][12][13][14]
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[10][12]
-
Too Long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to a less stable complex.[10][12]
The optimal linker length is specific to each target-E3 ligase pair and often needs to be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[7] To avoid being misled by the hook effect, it is crucial to test a wide range of PROTAC concentrations to identify the optimal window for degradation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No target degradation observed | 1. Poor cell permeability. | - Modify the linker to improve physicochemical properties. Replacing a PEG unit with a phenyl ring has been shown to improve permeability.[15] |
| 2. Inability to form a stable ternary complex. | - Synthesize and test PROTACs with different linker lengths (e.g., PEG4, PEG6, PEG12).[6] - Alter the attachment points of the linker on the ligands. | |
| 3. Low E3 ligase expression in the cell line. | - Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model by Western blot or qPCR.[7] | |
| Incomplete target degradation (Low Dmax) | 1. Suboptimal linker composition or length. | - Experiment with more rigid or flexible linkers to optimize the geometry of the ternary complex. |
| 2. Negative cooperativity in ternary complex formation. | - Utilize biophysical assays like SPR or ITC to study the thermodynamics of ternary complex formation. | |
| Off-target effects observed | 1. Lack of selectivity of the warhead or E3 ligase ligand. | - Perform proteomics experiments to identify other proteins being degraded. - Design inactive controls to confirm the degradation is dependent on target and E3 ligase binding. |
| 2. The linker itself creates new protein-protein interactions. | - Modify the linker chemistry to disrupt these unintended interactions. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
PROTAC Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 4, 8, 16, 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDC membrane.[7]
-
Immunoblotting: Block the membrane and incubate with the primary antibody for your target protein and a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex in living cells.[9]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
-
MG132 (proteasome inhibitor, optional)
Procedure:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: If desired, pre-treat cells with MG132 to prevent degradation of the target protein. Add the PROTAC at various concentrations.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.[16][17][18]
Materials:
-
Recombinant E1, E2, and E3 enzymes
-
Recombinant target protein
-
ATP
-
Biotinylated ubiquitin
-
PROTAC compound
-
Streptavidin-coated plates and detection reagents (e.g., AlphaLISA® beads)
Procedure:
-
Reaction Setup: In a microplate, combine the E1, E2, E3 enzymes, target protein, ATP, and biotinylated ubiquitin.
-
PROTAC Addition: Add the PROTAC compound at various concentrations.
-
Incubation: Incubate the reaction to allow for ubiquitination to occur.
-
Detection: Add detection reagents (e.g., AlphaLISA® acceptor beads that bind to the tagged target protein and streptavidin donor beads that bind to the biotinylated ubiquitin).
-
Analysis: Measure the signal generated. An increased signal indicates ubiquitination of the target protein.
Quantitative Data Summary
Table 1: Example Degradation Data for PROTACs with Different Linker Lengths
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Bromo-PEG4-Boc derived | 150 | 75 |
| PROTAC-2 | This compound derived | 50 | 92 |
| PROTAC-3 | Bromo-PEG12-Boc derived | 200 | 80 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Example Binary Binding Affinities (Kd) of PROTAC Components
| Compound | Target Protein Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) |
| Target Ligand | 25 | >10000 |
| E3 Ligase Ligand | >10000 | 100 |
| PROTAC-2 | 30 | 120 |
Visualizations
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Caption: A workflow for troubleshooting an inactive initial PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [ch.promega.com]
- 10. precisepeg.com [precisepeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. lifesensors.com [lifesensors.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot and High-Throughput Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is the definitive measure of a PROTAC's success. While traditional Western blotting has long been the gold standard for this validation, its limitations in throughput and reproducibility have paved the way for innovative, faster, and more quantitative alternatives. This guide provides an objective comparison of Western blot with other key validation methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate assay for your discovery workflow.
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] Validating this degradation event is a critical step in the development of any new PROTAC.[3] This involves confirming that the reduction in protein levels is a direct result of the PROTAC's mechanism of action.[4]
The quintessential method for this validation has been the Western blot, a technique that allows for the visualization and semi-quantification of a target protein.[5][6] However, the demands of modern drug discovery, particularly in the context of screening large compound libraries and conducting structure-activity relationship (SAR) studies, have highlighted the significant bottlenecks associated with Western blotting—it is often labor-intensive, time-consuming, and can present reproducibility challenges.[7]
In response, a suite of alternative technologies has emerged, offering higher throughput, improved quantification, and greater suitability for automated screening workflows.[7][8] These methods include the In-Cell Western (ICW) assay, automated capillary-based immunoblotting, and luminescence-based reporter assays such as the HiBiT system.[7][9][10]
The Gold Standard: Western Blot
Western blotting remains a cornerstone for validating PROTAC-mediated degradation due to its ability to provide information on protein size and relative abundance.[5] It is often considered the definitive orthogonal validation method for hits identified in high-throughput screens.
Experimental Protocol: Western Blot for PROTAC DC₅₀ Determination
-
Cell Seeding and Treatment: Plate cells (e.g., 2.5 x 10⁵ to 1.0 x 10⁶ cells/well in a 6-well plate) to achieve 70-80% confluency.[1] Treat cells with a logarithmic serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 16-24 hours).[1][11] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[4][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and heat samples.[12] Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[4][12]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[12] Incubate with a primary antibody specific to the target protein overnight at 4°C.[12] Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][12] A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[12]
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software.[4] Normalize the target protein signal to the loading control, calculate the percentage of degradation relative to the vehicle control, and plot the results against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4][12]
High-Throughput Alternatives to Western Blot
To overcome the limitations of traditional Western blotting, several higher-throughput methods have been adapted for PROTAC validation.[7] These assays are typically plate-based, making them amenable to automation and the screening of large compound libraries.
In-Cell Western (ICW)
The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in 96- or 384-well plates.[9][13] It combines the antibody specificity of a Western blot with the throughput of an ELISA.[13] The method involves fixing and permeabilizing cells in the plate, followed by immunostaining with target-specific primary antibodies and fluorescently labeled secondary antibodies.[9] This technique is well-suited for adherent cells and provides data comparable to Western blots but with significantly greater throughput.[5][14]
Automated Capillary Western Blot (e.g., Simple Western™)
Automated systems like the Simple Western (Jess or Leo) from Bio-Techne perform every step of the immunoassay inside a capillary tube, from protein separation to immunodetection.[15][16] This technology provides fully quantitative, reproducible data with size-based separation, similar to a traditional Western, but in a fraction of the time and with minimal hands-on effort.[8][16] It is an effective tool for generating quantitative DC₅₀ curves in a high-throughput manner.[16]
Luminescence-Based Reporter Assays (e.g., HiBiT)
The HiBiT protein tagging system is a powerful, luminescence-based method for monitoring protein degradation in real-time.[10][17] Using CRISPR/Cas9, a small 11-amino acid peptide (HiBiT) is knocked into the endogenous locus of the target protein.[10][18] In cells also expressing the complementary LgBiT polypeptide, a bright luminescent signal is produced.[10] PROTAC-mediated degradation of the HiBiT-tagged target results in a loss of luminescence, which can be measured kinetically on a plate reader.[10][18] This antibody-independent method is highly sensitive and allows for the precise quantification of degradation rates, Dₘₐₓ, and DC₅₀.[7][18]
Quantitative Data Comparison
The ultimate goal of these assays is to generate reliable quantitative metrics to compare the potency and efficacy of different PROTACs. The most common parameters are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum degradation achieved).[4][12] While Western blot can provide this data, plate-based methods often yield more consistent and reproducible results across large datasets.
Studies have shown a strong correlation between the DC₅₀ values obtained from traditional Western blots and those from higher-throughput assays.[6][11] For example, the NanoLuc luciferase method has been shown to reproduce the degradation profiles of pan-Akt proteins as detected by Western blot, while offering a more streamlined workflow.[11][19]
| Assay Method | Throughput | Key Advantages | Key Limitations | Typical Use Case |
| Western Blot | Low | Provides protein size information; widely accepted "gold standard."[7] | Labor-intensive, semi-quantitative, lower reproducibility.[6][7] | Orthogonal validation of hits; detailed mechanistic studies. |
| In-Cell Western | Medium to High | Plate-based, quantitative, higher throughput than Western blot.[9][14] | Requires high-quality antibodies; best for adherent cells.[5][14] | SAR studies; secondary screening of compound libraries. |
| Capillary Western | Medium to High | Fully automated, highly quantitative and reproducible, fast.[7][16] | Requires specialized instrumentation. | Rapid and precise DC₅₀ curve generation; lead optimization. |
| HiBiT Assay | High | Real-time kinetics, highly sensitive, no antibody required.[7][10] | Requires CRISPR gene editing to tag the endogenous protein. | Primary screening; detailed kinetic analysis of degradation. |
Detailed Experimental Protocols for Alternative Assays
In-Cell Western (ICW) Protocol
-
Cell Culture: Seed adherent cells in a 96- or 384-well plate and treat with PROTAC compounds as described for Western blotting.[20]
-
Fixation & Permeabilization: After treatment, remove media and fix cells (e.g., with 3.7% formaldehyde in PBS).[21] Wash and then permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).[21]
-
Blocking: Block non-specific antibody binding by adding a blocking buffer for 1.5 hours at room temperature.[21]
-
Antibody Incubation: Add the primary antibody (diluted 1:50 - 1:500) and incubate for at least 2 hours at room temperature or overnight at 4°C.[21] Wash cells, then add the fluorescently-labeled secondary antibody (e.g., IRDye®) and incubate for 1-2 hours in the dark.[20]
-
Imaging: Wash the plate to remove unbound secondary antibody and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey™).[21]
-
Analysis: Quantify the fluorescence intensity in each well. Normalize the target signal to a housekeeping protein or total cell stain to determine the extent of protein degradation.
HiBiT Luminescence Assay Protocol for Degradation Kinetics
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous gene for the protein of interest in a cell line stably expressing LgBiT.[10]
-
Cell Seeding: Plate the engineered cells (e.g., 2 x 10⁵ cells/mL) in a white, 96-well assay plate and incubate overnight.[18]
-
Assay Setup: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the wells and incubate for at least 2.5 hours to allow the signal to equilibrate.[18]
-
PROTAC Treatment: Add serial dilutions of the PROTAC compounds to the plate.
-
Kinetic Measurement: Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin collecting kinetic luminescence readings at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., 24 hours).[10]
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls at each time point. Plot the degradation over time and concentration to determine kinetic parameters like degradation rate, DC₅₀, and Dₘₐₓ.[10]
Conclusion
While Western blotting is an indispensable tool for the orthogonal validation of PROTAC-mediated protein degradation, its inherent limitations in throughput and quantitation make it less suitable for the early stages of drug discovery. Modern, plate-based alternatives such as In-Cell Westerns, automated capillary immunoassays, and the HiBiT reporter system offer powerful, scalable, and highly quantitative solutions.[7] These technologies provide faster and more reproducible data, enabling researchers to make more informed decisions and accelerate the design-make-test-analyze cycle of PROTAC development.[8] By understanding the advantages and limitations of each method, researchers can build a robust and efficient screening cascade, leveraging high-throughput assays for initial screening and lead optimization, while reserving traditional Western blotting for the final, definitive validation of lead candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifesensors.com [lifesensors.com]
- 7. selvita.com [selvita.com]
- 8. catsci.com [catsci.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 16. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 17. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.ca]
- 18. promega.com [promega.com]
- 19. academic.oup.com [academic.oup.com]
- 20. products.advansta.com [products.advansta.com]
- 21. biomol.com [biomol.com]
The PROTAC Linker Length Dilemma: A Comparative Guide to Bromo-PEG8-Boc and Shorter PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the efficacy, permeability, and solubility of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Bromo-PEG8-Boc with its shorter counterparts, supported by experimental data and detailed protocols.
In the rapidly evolving field of targeted protein degradation, the design of the linker element in PROTACs is a critical determinant of therapeutic success. The length and composition of the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly impacts the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule. Among the various linker types, PEG linkers are widely employed due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on the comparative performance of this compound, a long-chain PEG linker, against shorter PEG alternatives, offering insights into the nuanced trade-offs in PROTAC development.
Performance Comparison: this compound vs. Shorter PEG Linkers
The choice of PEG linker length is a balancing act between optimizing ternary complex formation and maintaining favorable drug-like properties. Longer linkers like PEG8 can offer greater flexibility, potentially facilitating a more productive orientation of the target protein and the E3 ligase for ubiquitination.[1] However, this increased length can also lead to a higher molecular weight and polar surface area, which may impede cell permeability.[1]
Conversely, shorter PEG linkers can lead to better cell permeability but may impose conformational constraints that hinder the formation of a stable and efficient ternary complex.[2] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair.
Below is a summary of quantitative data from various studies, illustrating the impact of PEG linker length on key PROTAC performance metrics.
| PROTAC System | Linker Length | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Solubility (µg/mL) | Reference |
| HaloPROTAC | 3 PEG units | 19 ± 1 | >95 | Not Reported | Not Reported | [3] |
| >3 PEG units | Higher | ~80 | Not Reported | Not Reported | [3] | |
| ERα-targeting PROTAC | 12-atom PEG | Less Potent | Not Reported | Not Reported | Not Reported | [] |
| 16-atom PEG | More Potent | Not Reported | Not Reported | Not Reported | [] | |
| TBK1-VHL PROTAC | <12 atoms | Inactive | 0 | Not Reported | Not Reported | [] |
| >12 atoms | Active | Significant | Not Reported | Not Reported | [] | |
| BRD4-targeting PROTAC (Illustrative) | PEG2 | 150 | 75 | 5.2 | 50 | Hypothetical |
| PEG4 | 50 | 90 | 3.5 | 75 | Hypothetical | |
| This compound | 75 | 85 | 1.8 | 150 | Hypothetical |
Note: The BRD4-targeting PROTAC data is illustrative, based on established trends, to provide a clearer comparative context.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in PROTAC development. Below are detailed protocols for key assays used to evaluate the performance of PROTACs with varying linker lengths.
Target Protein Degradation Assay: Western Blot Analysis
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, cancer cell lines expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with different PEG linker lengths) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
e. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Cell Permeability Assay: Caco-2 Transwell Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal Caco-2 cells, providing an in vitro model for intestinal absorption.
a. Caco-2 Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS and non-essential amino acids).
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
b. Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the PROTAC solution (at a defined concentration in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
c. Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
d. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Solubility Assay
This protocol determines the aqueous solubility of a PROTAC, a crucial parameter for its bioavailability.
a. Sample Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Add an excess amount of the PROTAC to a buffered aqueous solution (e.g., PBS, pH 7.4) or simulated intestinal fluids (FaSSIF, FeSSIF).
b. Equilibration:
-
Shake the mixture at room temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
c. Separation of Undissolved Compound:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved compound.
-
Carefully collect the supernatant.
d. Concentration Measurement:
-
Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing it to a standard curve.
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. While this compound and other long-chain PEG linkers can offer advantages in terms of solubility and conformational flexibility, they may compromise cell permeability. In contrast, shorter PEG linkers can enhance permeability but may lead to suboptimal ternary complex formation. The experimental data, though varied across different PROTAC systems, consistently underscores the critical importance of optimizing linker length for each specific target and E3 ligase combination. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of PROTACs with different linker lengths, thereby facilitating the development of more effective and drug-like protein degraders.
References
The Linker's Crucial Role: A Comparative Guide to Bromo-PEG8-Boc and Alkyl Linkers for Targeted Protein Degradation
For Immediate Publication
Shanghai, China – December 13, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker governs the efficiency, selectivity, and overall drug-like properties of the molecule. This guide provides a comprehensive comparison of two commonly employed linker classes: polyethylene glycol (PEG)-based linkers, specifically Bromo-PEG8-Boc, and traditional alkyl linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design and development strategies.
Executive Summary
The selection between a PEG-based linker like this compound and a simple alkyl chain is not a matter of universal superiority but rather a nuanced, context-dependent decision.[1] PEG linkers, with their inherent hydrophilicity, can enhance the solubility and potentially improve the pharmacokinetic profile of a PROTAC.[2] Conversely, the more lipophilic nature of alkyl linkers may, in some instances, lead to better cell permeability and more potent degradation.[1] The optimal choice is intrinsically tied to the specific protein of interest (POI), the recruited E3 ligase, and the overall physicochemical properties of the resulting PROTAC molecule. This guide will delve into the available experimental data, provide detailed methodologies for comparative evaluation, and offer visual representations of the underlying biological and experimental processes.
The PROTAC Signaling Pathway: A Visual Overview
The efficacy of a PROTAC hinges on its ability to orchestrate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Comparative Analysis of Linker Performance: A Data-Driven Perspective
It is crucial to note that the data presented below is collated from different studies targeting various proteins and utilizing different E3 ligases and cell lines. Therefore, direct cross-comparison should be approached with caution. The data serves to highlight the context-dependent nature of linker performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - | [3] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [1] |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | [1] |
Key Observations:
-
Linker Length is Paramount: For certain targets like TBK1, a minimum linker length is essential to observe any degradation, with a clear optimal length for achieving maximal potency.[3]
-
Composition Matters: A study on CRBN degradation demonstrated that a nine-atom alkyl linker was effective, whereas a longer, three-unit PEG linker led to only weak activity. This suggests that for some target-E3 ligase pairs, the increased hydrophilicity or flexibility of a PEG linker may not be conducive to the formation of a stable and productive ternary complex.[1]
-
Optimal Length is Target-Dependent: The ideal linker length varies significantly depending on the specific target protein and E3 ligase pair.[3]
Physicochemical Properties: this compound vs. Alkyl Linkers
The choice of linker significantly influences the drug-like properties of a PROTAC. The following table provides a qualitative comparison of the expected impact of this compound and alkyl linkers on key physicochemical parameters.
| Property | This compound Linker | Alkyl Linker | Rationale |
| Solubility | Generally Higher | Generally Lower | The ether oxygens in the PEG chain increase hydrophilicity.[2] |
| Cell Permeability | Variable; can be enhanced by conformational folding | Generally Higher | Alkyl chains are more lipophilic, which can favor passive diffusion across cell membranes.[1] |
| Metabolic Stability | Potentially lower (susceptible to oxidation) | Generally Higher | Linear alkyl chains can be more resistant to oxidative metabolism.[4] |
| Flexibility | High | High | Both linker types offer significant conformational flexibility. |
| Synthetic Accessibility | Readily available | Readily available | Both linker types are synthetically tractable.[1] |
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of PROTACs with different linkers, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Experimental Workflow for Linker Comparison
The following diagram illustrates a typical workflow for the systematic evaluation and comparison of different PROTAC linkers.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring DC50 and Dmax for Bromo-PEG8-Boc PROTACs
In the rapidly advancing field of targeted protein degradation, accurately quantifying the efficacy of novel PROTACs (Proteolysis-Targeting Chimeras) is paramount. For researchers developing molecules like a Bromo-PEG8-Boc PROTAC, two key parameters define its potency and maximal effect: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[1][2] This guide provides a comparative overview of common methods to determine these values, complete with detailed experimental protocols and data presentation formats.
The fundamental principle behind measuring PROTAC efficacy involves treating cultured cells with varying concentrations of the PROTAC, followed by quantification of the remaining target protein.[1] The choice of method depends on factors such as required throughput, sensitivity, available equipment, and the specific questions being addressed.
Core Methodologies for Quantifying Protein Degradation
The most established methods for assessing PROTAC-mediated degradation include traditional Western Blotting, higher-throughput immunoassays like the In-Cell Western (ICW), and sensitive reporter-based assays. Mass spectrometry-based proteomics offers a comprehensive, unbiased alternative for in-depth studies.[3][4][5]
-
Western Blotting: Considered the gold-standard, this technique provides qualitative and semi-quantitative data on protein levels, along with information on protein size.[3] It is crucial for validating data from higher-throughput methods.
-
In-Cell Western (ICW) / In-Cell ELISA: These are plate-based immunofluorescence assays that offer a significant increase in throughput compared to traditional Westerns.[6][7] They are well-suited for screening multiple PROTACs or concentration ranges simultaneously.
-
Reporter Gene Assays (e.g., NanoLuc®, HiBiT): These highly sensitive, luminescence-based methods are ideal for early-stage screening and kinetic analysis of protein degradation.[3][8] They typically require genetic modification of the target cells.
Comparison of Key Methods
The selection of an appropriate assay is critical for efficient and accurate characterization of a PROTAC. Below is a summary comparing the primary methodologies.
| Feature | Western Blot | In-Cell Western (ICW) | Reporter Gene Assay (e.g., HiBiT) |
| Throughput | Low | Medium to High | High |
| Principle | SDS-PAGE, antibody detection | In-cell immunofluorescence | Luminescence from tagged protein |
| Data Output | Band intensity (semi-quantitative) | Fluorescence intensity | Luminescence signal |
| Sensitivity | Moderate | Moderate to High | Very High |
| Cell Lysis | Required | Not Required (Fix & Permeabilize) | Required (Lytic Assay) |
| Key Advantage | Provides protein size confirmation | Plate-based, faster workflow | Real-time kinetics, high sensitivity |
| Key Limitation | Labor-intensive, low throughput | Requires high-quality antibodies | Requires cell line engineering |
Experimental Protocols
Here we provide detailed protocols for two common methods: the conventional Western Blot and the higher-throughput In-Cell Western.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to generate a dose-response curve and determine the DC50 and Dmax values for a this compound PROTAC.
1. Cell Culture and Treatment:
-
Seeding: Plate an appropriate cell line (e.g., HEK293, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[9] Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in fresh culture medium. A typical concentration range would be logarithmic dilutions from 1 nM to 10,000 nM.[9]
-
Controls: Include a vehicle control (e.g., 0.1% DMSO) which serves as the baseline for 0% degradation.[9]
-
Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10] Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[9]
3. SDS-PAGE and Immunoblotting:
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate with a primary antibody against the target protein overnight at 4°C. Follow this with incubation using an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[10]
4. Data Analysis:
-
Densitometry: Quantify the band intensities for the target protein and the loading control using software like ImageJ.[9]
-
Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%). The percent degradation is 100% minus the percent remaining.
-
Curve Fitting: Plot the percent degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the DC50 and Dmax values.[10]
Protocol 2: In-Cell Western (ICW) for Higher-Throughput Analysis
This plate-based method is suitable for more rapid screening and optimization.[7]
1. Cell Culture and Treatment:
-
Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treatment: Treat cells with serial dilutions of the this compound PROTAC and a vehicle control, as described in the Western Blot protocol.
2. Fixing, Permeabilization, and Blocking:
-
Fixing: After incubation, remove the medium and add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 four times for 5 minutes each.[11]
-
Blocking: Add 150 µL/well of a blocking buffer (e.g., Intercept® Blocking Buffer or 5% BSA in PBS) and incubate for 1.5 hours at room temperature.[11]
3. Antibody Incubation:
-
Primary Antibodies: Add 50 µL/well of primary antibody solution containing both the antibody for the target protein and an antibody for a normalization protein (e.g., Tubulin, GAPDH). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibodies: Wash the wells with PBS + 0.1% Tween-20. Add 50 µL/well of the appropriate species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD). Incubate for 1 hour at room temperature, protected from light.[11]
4. Imaging and Data Analysis:
-
Scanning: After final washes, scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantification: The imager software will quantify the fluorescence intensity in each channel for each well.
-
Normalization: Normalize the signal from the target protein antibody to the signal from the normalization protein antibody for each well.
-
Calculation and Curve Fitting: Calculate the percent degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax, as described in the Western Blot protocol.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz can clearly illustrate complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sapient.bio [sapient.bio]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Researcher's Guide to Orthogonal Methods for Validating On-Target Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key orthogonal methods for validating the on-target efficacy of protein degraders like Proteolysis Targeting Chimeras (PROTACs). This guide outlines experimental data, detailed protocols, and a clear comparison of the advantages and limitations of each technique to aid in the robust validation of targeted protein degradation.
The advent of targeted protein degradation (TPD) as a therapeutic modality has created a critical need for rigorous and multifaceted validation strategies. Relying on a single method to confirm the degradation of a protein of interest (POI) is often insufficient. Orthogonal methods, which employ different underlying principles to measure the same biological event, are essential for generating high-confidence data and ensuring that the observed protein loss is a direct result of the intended mechanism of action.
This guide will delve into five widely used orthogonal methods for validating on-target protein degradation:
-
Western Blotting: A traditional, antibody-based technique for semi-quantitative analysis of protein levels.
-
Mass Spectrometry: A powerful, unbiased method for proteome-wide quantification of protein abundance.
-
HiBiT Assay: A sensitive, luminescence-based reporter system for quantifying protein levels in real-time.
-
Cellular Thermal Shift Assay (CETSA): A method to assess target engagement by measuring changes in protein thermal stability upon ligand binding.
-
NanoBRET™ Assay: A proximity-based assay to monitor the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in live cells.
Mechanism of Action of a PROTAC
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
A Comparative Guide to Quantifying PROTAC-Mediated Protein Degradation: HTRF Assay vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell altogether. A critical step in the development of effective PROTACs is the accurate quantification of target protein degradation. This guide provides a comprehensive comparison of the Homogeneous Time-Resolved Fluorescence (HTRF) assay with other common methods for measuring the efficacy of PROTACs, using a hypothetical Bromo-PEG8-Boc PROTAC as a representative example.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The this compound component of our example PROTAC serves as a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the cell's proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
Quantitative Assessment of Protein Degradation: A Comparative Overview
Several assays are available to quantify the degradation of a target protein induced by a PROTAC. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the availability of specific reagents. Here, we compare the HTRF assay with other commonly used methods.
| Assay | Principle | Throughput | Advantages | Disadvantages |
| HTRF Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between two antibodies targeting the protein of interest.[3][4] | High | Homogeneous (no-wash), highly sensitive, good for automation, can be used for cell lysates and in-cell detection.[3][4] | Requires specific antibody pairs, potential for compound interference with fluorescence. |
| Western Blot | Size-based separation of proteins followed by antibody-based detection.[5] | Low | "Gold standard" for specificity, provides information on protein size.[5] | Time-consuming, semi-quantitative, requires larger sample amounts, lower throughput.[6] |
| Capillary Western Blot (e.g., Jess) | Automated, capillary-based version of the Western Blot.[6] | Medium | Higher throughput and more quantitative than traditional Western Blot, requires smaller sample volumes.[6] | Requires specialized instrumentation, can be costly. |
| HiBiT Lytic Assay | Bioluminescence-based detection of a small peptide tag (HiBiT) knocked into the endogenous protein.[5] | High | Highly sensitive and quantitative, wide dynamic range, suitable for high-throughput screening.[5] | Requires genetic modification of the target cell line. |
| AlphaLISA | Bead-based immunoassay where binding of antibody-coated beads brings them into proximity, generating a chemiluminescent signal.[7] | High | Homogeneous (no-wash), highly sensitive, robust.[7] | Can be sensitive to matrix effects, requires specific antibody pairs. |
| Mass Spectrometry (Proteomics) | Unbiased, global quantification of thousands of proteins in a sample.[8] | Low | Provides a global view of proteome changes, can identify off-target effects.[8] | Technically demanding, expensive, complex data analysis. |
Performance Comparison: HTRF vs. Western Blot for a Hypothetical BRD4 PROTAC
To illustrate the comparative performance, let's consider hypothetical data for a this compound PROTAC targeting the BRD4 protein. The key parameters for evaluating PROTAC efficacy are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[9][10]
| Parameter | HTRF Assay | Western Blot |
| DC50 | 15 nM | 20 nM |
| Dmax | 95% | 90% |
| Time to Result | 4 hours | 24-48 hours |
| Sample Volume | 10 µL | 50 µL |
| Throughput | High (384-well plate) | Low (10-15 samples/gel) |
Note: This is representative data and actual results may vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
HTRF Assay for Protein Degradation
This protocol outlines the general steps for a sandwich immunoassay using HTRF to quantify the degradation of a target protein in cell lysate.
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer
-
HTRF detection buffer
-
HTRF antibody pair targeting the protein of interest (one labeled with a donor fluorophore like Europium cryptate, and the other with an acceptor fluorophore like d2)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a microplate and allow them to adhere. Treat the cells with a serial dilution of the this compound PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Assay Plate Preparation: Transfer the cell lysates to a low-volume white microplate suitable for HTRF detection.
-
Antibody Addition: Prepare the HTRF antibody solution by diluting the donor and acceptor antibodies in the detection buffer. Add the antibody solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-4 hours) to allow for the formation of the antibody-protein sandwich complex.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. The percentage of protein degradation is determined by comparing the HTRF ratio of the PROTAC-treated samples to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Western Blot for Protein Degradation
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Treat cells with the this compound PROTAC as described for the HTRF assay.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Normalize the protein concentration for all samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control antibody. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
The HTRF assay offers a powerful, high-throughput alternative to traditional methods like Western blotting for quantifying PROTAC-mediated protein degradation.[3] Its homogeneous format, sensitivity, and amenability to automation make it particularly well-suited for the screening and characterization of large numbers of PROTAC candidates in a drug discovery setting.[3][4] While Western blotting remains a valuable tool for confirming specificity and providing orthogonal validation, the efficiency and quantitative nature of the HTRF assay can significantly accelerate the development of novel protein-degrading therapeutics. For a comprehensive understanding of a PROTAC's activity, a multi-assay approach, potentially including proteomics for an unbiased view of off-target effects, is often the most robust strategy.
References
- 1. Targeted protein degradation | Revvity [revvity.co.jp]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. arxiv.org [arxiv.org]
Comparative analysis of PROTAC efficiency with different linker lengths
A comprehensive analysis of how linker length dictates the efficacy of Proteolysis Targeting Chimeras (PROTACs), providing researchers with data-driven insights for rational drug design.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the degradation of the target protein.[1][2] This guide provides a comparative analysis of PROTAC efficiency with different linker lengths, supported by experimental data and detailed methodologies, to aid researchers in the design and optimization of these novel therapeutics.
The length and composition of the linker play a pivotal role in the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for inducing the necessary proximity and orientation between the E3 ligase and the target protein to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation.[][4] If the linker is too short, steric hindrance can prevent the formation of a stable ternary complex.[5] Conversely, a linker that is too long may not effectively bring the two proteins together, leading to inefficient ubiquitination.[][4]
Quantitative Analysis of Linker Length on PROTAC Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies, illustrating the impact of linker length on the performance of PROTACs targeting different proteins.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 9 | >1000 | <20 | [6] |
| ERα | VHL | PEG | 12 | ~500 | ~60 | [6] |
| ERα | VHL | PEG | 16 | ~100 | >80 | [6] |
| ERα | VHL | PEG | 19 | ~500 | ~60 | [6] |
| ERα | VHL | PEG | 21 | >1000 | <20 | [6] |
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation. This table summarizes data on ERα-targeting PROTACs, highlighting that a 16-atom PEG linker provided the optimal length for efficient degradation.[6]
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | PEG | 2 | >100 | ~40 | [7] |
| BTK | CRBN | PEG | 3 | ~50 | ~70 | [7] |
| BTK | CRBN | PEG | 4 | <10 | >90 | [7] |
| BTK | CRBN | PEG | 5 | <10 | >90 | [7] |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation. This table illustrates that for BTK degradation, longer PEG linkers (4 and 5 units) were more potent.[7]
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 7 | No degradation | N/A | [7] |
| TBK1 | VHL | Alkyl/Ether | 12 | Submicromolar | >80 | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |
Table 3: Effect of Alkyl/Ether Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation. This table demonstrates that a minimum linker length of 12 atoms was required to observe TBK1 degradation, with a 21-atom linker showing the highest potency.[7]
The "Hook Effect": A Consequence of Suboptimal Linker Design
A phenomenon known as the "hook effect" is often observed with PROTACs, where the degradation efficiency decreases at higher concentrations.[4][8] This paradoxical effect is attributed to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[8] The length and flexibility of the linker can significantly influence the stability of these non-productive binary complexes and thus the magnitude of the hook effect.[8] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[4]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing PROTAC linker length.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[4][9]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Visualization and Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation, providing insights into the stability of these complexes.[4][8]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized chip surface. The resulting sensorgram will reflect the formation and dissociation of the ternary complex.
-
Data Analysis: Analyze the kinetic data to determine the binding affinities (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one protein enhances the binding of the other.
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay assesses the cytotoxic effects of the PROTACs on the cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The linker is a critical component of a PROTAC molecule, and its length is a key parameter that must be optimized to achieve potent and selective protein degradation. As demonstrated by the compiled data, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic approach involving the synthesis and evaluation of a library of PROTACs with varying linker lengths, coupled with biophysical and cellular assays, is essential for identifying the most effective degrader. The insights and methodologies presented in this guide provide a framework for researchers to rationally design and develop next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Visualizing Protein Degradation: A Comparative Guide to Fluorescence Microscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
The degradation of proteins is a fundamental cellular process crucial for maintaining cellular homeostasis and regulating a myriad of biological functions. Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the visualization and quantification of this process a critical aspect of modern biological research and drug development. Fluorescence microscopy offers a powerful suite of tools to observe and measure protein degradation in real-time and with high spatial resolution. This guide provides an objective comparison of key fluorescence microscopy techniques used to visualize protein degradation, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions.
Key Protein Degradation Pathways
Two major pathways govern the majority of intracellular protein degradation: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for the degradation of most short-lived and misfolded proteins in the cytosol and nucleus. In this pathway, proteins are targeted for degradation by covalent attachment of a polyubiquitin chain. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by a large multi-protein complex called the 26S proteasome.
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process that involves the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and organelles, within lysosomes. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs the cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.
Comparison of Fluorescence Microscopy Techniques
Several fluorescence microscopy-based methods have been developed to visualize and quantify protein degradation. The choice of technique depends on the specific protein of interest, the degradation pathway being studied, and the desired level of quantitative detail.
| Technique | Principle | Key Advantages | Key Limitations |
| Fluorescent Protein Fusions | Fusion of a protein of interest (POI) to a fluorescent protein (FP) like GFP. Degradation is monitored by the loss of fluorescence. | - Live-cell imaging- High spatial resolution- Can be used for single-cell analysis | - FP tag may alter protein stability or function- Photobleaching of the FP- Maturation time of the FP can be a factor[1][2] |
| Tandem Fluorescent-Tagged LC3 | LC3 is tagged with a pH-sensitive FP (e.g., GFP) and a pH-stable FP (e.g., mCherry). Autophagosomes appear yellow, while autolysosomes appear red due to quenching of the pH-sensitive FP. | - Specific for monitoring autophagic flux- Allows for ratiometric analysis, reducing variability- Live-cell imaging | - Overexpression of tagged LC3 can affect autophagy- Potential for incomplete quenching of the pH-sensitive FP[3] |
| Immunofluorescence (In-Cell Western) | Fixed cells are stained with a primary antibody against the POI, followed by a fluorescently labeled secondary antibody. | - High throughput (96/384-well plates)- Good for screening compounds (e.g., PROTACs)- High precision and reduced variability compared to Western blot[4] | - Fixed cells, no live-cell imaging- Requires high-quality, specific antibodies- Potential for artifacts from fixation and permeabilization |
| Protein-Tag Systems (SNAP/HaloTag) | A small protein tag on the POI is covalently labeled with a fluorescent substrate. Pulse-chase experiments can measure protein half-life. | - High specificity of labeling- Bright and photostable organic dyes can be used- Allows for pulse-chase analysis in live cells | - Requires genetic modification to introduce the tag- Substrate delivery and washout can be challenging- HaloTag can be significantly brighter than SNAP-tag with certain dyes[5] |
| Activity-Based Probes (Proteasome) | Fluorescently labeled small molecules that covalently bind to the active sites of the proteasome. | - Directly measures enzyme activity, not just protein levels- High sensitivity and specificity- Can be used in live cells and cell lysates[4][6][7] | - Irreversible binding can inhibit the enzyme- Cell permeability of probes can vary- Potential for off-target labeling |
Experimental Protocols and Workflows
Tandem Fluorescent-Tagged LC3 Assay for Autophagic Flux
This method is widely used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.
-
Cell Culture and Transfection:
-
Culture cells in a glass-bottom dish suitable for fluorescence microscopy.
-
Transfect cells with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3) using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Induction of Autophagy:
-
To induce autophagy, replace the normal growth medium with a starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or treat with a known autophagy-inducing compound (e.g., rapamycin).
-
Incubate for the desired time period (e.g., 2-8 hours). Include a negative control of cells in complete medium.
-
-
Image Acquisition:
-
Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for both GFP (e.g., excitation ~488 nm, emission ~510 nm) and mCherry (e.g., excitation ~587 nm, emission ~610 nm).
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Identify and count the number of yellow (GFP-positive and mCherry-positive) puncta, representing autophagosomes, and red (mCherry-positive only) puncta, representing autolysosomes, per cell.
-
An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
In-Cell Western Assay for Quantifying Protein Levels
This high-throughput immunofluorescence method is ideal for screening the effects of compounds, such as PROTACs, on protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat cells with the compounds of interest at various concentrations and for different durations.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS containing 0.1% Tween-20 (PBS-T).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature.
-
Incubate with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells extensively with PBS-T.
-
Incubate with a near-infrared fluorescently labeled secondary antibody and a cell normalization stain (e.g., a DNA stain) for 1 hour at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the cells with PBS-T and then with PBS.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.
-
SNAP-tag Pulse-Chase for Measuring Protein Half-Life
This technique allows for the specific labeling of a protein of interest at a particular time point, enabling the tracking of its degradation over time in living cells.
-
Cell Culture and Transfection:
-
Culture cells expressing the SNAP-tag fusion protein in a suitable imaging dish.
-
-
Pulse Labeling:
-
Incubate the cells with a cell-permeable, fluorescent SNAP-tag substrate (e.g., TMR-Star) at a low concentration (e.g., 100-500 nM) in complete medium for 30 minutes at 37°C. This is the "pulse" step, which labels the existing population of the protein.
-
-
Wash and Chase:
-
Remove the labeling medium and wash the cells several times with pre-warmed complete medium to remove any unbound substrate.
-
Incubate the cells in fresh, pre-warmed medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). This is the "chase" period, during which the labeled protein will be degraded.
-
-
Image Acquisition and Analysis:
-
At each time point, acquire fluorescence images of the cells.
-
Quantify the mean fluorescence intensity per cell at each time point.
-
Plot the fluorescence intensity over time and fit the data to an exponential decay curve to determine the protein's half-life.
-
Activity-Based Probes for Visualizing Proteasome Activity
These probes provide a direct readout of proteasome activity in live cells or cell lysates.
-
Cell Culture and Treatment:
-
Culture cells in an imaging dish.
-
If investigating the effect of an inhibitor, pre-treat the cells with the inhibitor for the desired time.
-
-
Probe Labeling:
-
Incubate the cells with a cell-permeable, fluorescently labeled activity-based probe for the proteasome (e.g., a BODIPY-conjugated probe) at a suitable concentration (e.g., 100-500 nM) for 1-2 hours at 37°C.
-
-
Image Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore on the probe.
-
-
Analysis:
-
Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm) to assess the localization and level of proteasome activity.
-
Compare the fluorescence intensity between control and treated cells to determine the effect of the treatment on proteasome activity.
-
Conclusion
Fluorescence microscopy provides a versatile and powerful toolkit for the visualization and quantification of protein degradation. The choice of the optimal technique depends on the specific biological question, the protein of interest, and the experimental system. Fluorescent protein fusions and protein-tag systems are well-suited for live-cell imaging and tracking the fate of specific proteins. The tandem fluorescent-tagged LC3 assay is a specialized and robust method for monitoring autophagic flux. The In-Cell Western assay offers a high-throughput solution for screening compounds that modulate protein levels. Finally, activity-based probes provide a unique advantage by directly measuring the activity of key enzymes in the degradation machinery. By carefully considering the strengths and limitations of each approach, researchers can select the most appropriate method to gain valuable insights into the complex and dynamic process of protein degradation.
References
- 1. The Fluorescent Protein Color Palette [evidentscientific.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of protein turnover by quantitative SNAP-based pulse-chase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In-Cell Click Chemistry for PROTAC Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of Proteolysis-Targeting Chimeras (PROTACs) within the cellular environment is a critical step in their development as therapeutic agents. In-cell click chemistry has emerged as a powerful strategy to overcome challenges associated with the delivery of large, pre-assembled PROTAC molecules. This guide provides a comprehensive comparison of in-cell click chemistry-based approaches for PROTAC validation against traditional methods, supported by experimental data and detailed protocols for key validation assays.
In-Cell Click Chemistry vs. Traditional PROTAC Validation: A Comparative Overview
Traditionally, PROTACs are synthesized and purified in vitro before being introduced to cells for validation studies. While straightforward, this approach can be hampered by the poor membrane permeability of these large molecules. In-cell click chemistry, particularly the "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs) strategy, offers an elegant solution by assembling the active PROTAC molecule intracellularly from smaller, more cell-permeable precursors.[1][2] This approach leverages bioorthogonal click reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to ligate a target protein-binding moiety and an E3 ligase-recruiting ligand within the cell.[3][]
Key Performance Metrics: A Quantitative Comparison
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize available quantitative data comparing in-cell click chemistry approaches with traditional pre-synthesized PROTACs.
| PROTAC Strategy | Target Protein | Cell Line | DC50 | Dmax | Reference |
| In-Cell Click (CLIPTAC) | BRD4 | HeLa | ~1 µM (degradation observed) | >90% at 3 µM | [3] |
| Pre-synthesized CLIPTAC | BRD4 | HeLa | No degradation observed | N/A | [5] |
| Click-Synthesized PROTAC (B1-10J) | ERK1/2 | A375 | 300-400 nM | >80% | [6] |
| Click-Synthesized PROTAC (GP262) | PI3Kγ | MDA-MB-231 | 42.23 nM | 88.6% | [7] |
| Click-Synthesized PROTAC (GP262) | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [7] |
Table 1: Comparison of degradation efficiency between in-cell assembled and pre-synthesized PROTACs.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 (VH032-based) | VHL | BRD4 | HeLa | ~15 | >90% | [8] |
| dBET1 (CRBN-based) | CRBN | BRD4 | HeLa | ~50 | >90% | [8] |
| MZ1 (VH032-based) | BRD2 | HeLa | ~25 | >80% | [8] | |
| dBET1 (CRBN-based) | BRD2 | HeLa | ~100 | >80% | [8] | |
| MZ1 (VH032-based) | BRD3 | HeLa | ~75 | >70% | [8] | |
| dBET1 (CRBN-based) | BRD3 | HeLa | ~200 | >70% | [8] |
Table 2: Comparative degradation potency of pre-synthesized PROTACs recruiting different E3 ligases.
Visualizing the PROTAC Validation Workflow
The validation of a PROTAC, whether assembled in-cell or pre-synthesized, follows a logical workflow to confirm its mechanism of action and efficacy.
The PROTAC Signaling Pathway: A Visual Guide
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Experimental Protocols for Key Validation Assays
Accurate and reproducible experimental data are paramount for validating PROTAC efficacy. Below are detailed protocols for essential in-cell assays.
Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
6-well or 12-well cell culture plates
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Plating: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
HiBiT Assay for Protein Degradation Kinetics
The HiBiT assay provides a quantitative and kinetic measurement of protein degradation in live cells.
Materials:
-
CRISPR-edited cells with HiBiT knocked into the endogenous locus of the target protein.
-
LgBiT expression plasmid or stable cell line.
-
White, 96-well or 384-well assay plates.
-
Nano-Glo® Endurazine™ Live Cell Substrate.
-
PROTAC of interest.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white assay plates.
-
Substrate Addition: Prepare a 1X solution of Endurazine™ substrate in the assay medium. Aspirate the cell culture medium and add the Endurazine™ solution to each well.
-
Equilibration: Incubate the plate for 2.5 hours at 37°C and 5% CO2 to allow the luminescent signal to equilibrate.[9]
-
PROTAC Treatment: Prepare a 10X concentration of the PROTAC titration. Add the PROTAC solution to the wells.
-
Kinetic Measurement: Immediately begin collecting kinetic luminescence measurements in a luminometer pre-equilibrated to 37°C for a period of 0-48 hours.[9]
-
Data Analysis: Calculate degradation parameters such as rate, Dmax, and DC50 from the kinetic data.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay allows for the real-time detection of PROTAC-induced ternary complex formation in live cells.[10]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Plasmid DNA: NanoLuc®-fused target protein (donor) and HaloTag®-fused E3 ligase (acceptor).
-
Transfection reagent (e.g., FuGENE® HD).
-
White, solid-bottom 96-well or 384-well assay plates.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
PROTAC of interest.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Seeding: Seed cells in white assay plates to reach 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.[11]
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.[11]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[11]
Conclusion
In-cell click chemistry, particularly the CLIPTAC approach, presents a compelling alternative to traditional PROTAC validation methods, primarily by circumventing the challenge of poor cell permeability of large PROTAC molecules. The choice between CuAAC and SPAAC for in-cell ligation will depend on the specific experimental context, with SPAAC offering better biocompatibility at the cost of slower reaction kinetics.[] A multi-assay validation workflow, incorporating direct measurement of protein degradation, kinetic analysis, and confirmation of ternary complex formation, is essential for the robust characterization of any PROTAC, regardless of its mode of delivery or assembly. The protocols and comparative data provided in this guide aim to equip researchers with the necessary tools to design and execute rigorous PROTAC validation studies.
References
- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Assessing the Stability of Ternary Complexes with a PEG8 Linker: A Comparative Guide
In the landscape of targeted protein degradation, the formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin for successful degradation. The linker connecting the POI-binding and E3 ligase-recruiting moieties of the PROTAC is a critical determinant of the stability and productivity of this complex. Among the diverse array of linkers utilized, the polyethylene glycol (PEG) linker, particularly the 8-unit PEG8 linker, is frequently employed due to its favorable physicochemical properties. This guide provides a comparative analysis of the stability of ternary complexes formed with a PEG8 linker versus other linker alternatives, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in Ternary Complex Stability
The linker is not a mere spacer; its length, flexibility, and chemical composition are paramount in dictating the geometry of the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, enhancing the stability of the ternary complex, a phenomenon known as positive cooperativity.[2][3] Conversely, a suboptimal linker can lead to steric hindrance or an unproductive orientation, destabilizing the complex and diminishing degradation efficacy.[1]
PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule, and their conformational flexibility, which allows for the adoption of multiple orientations to achieve a stable ternary complex.[4][5] The PEG8 linker, with its intermediate length, often serves as a robust starting point in PROTAC design, offering a balance of flexibility and reach.[6] However, the optimal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical validation.[1]
Quantitative Comparison of Linker Performance
The stability of the ternary complex is a key parameter to optimize during PROTAC development, as longer-lasting complexes are associated with greater target ubiquitination and faster degradation rates.[2][7] The following tables summarize key in vitro performance indicators for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with the von Hippel-Lindau (VHL) E3 ligase, illustrating the impact of varying PEG linker lengths on degradation efficacy and ternary complex stability.
Table 1: In Vitro Degradation Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths [5]
| PROTAC | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC 1 | PEG3 | 25 | >95 |
| PROTAC 2 | PEG4 | 15 | >95 |
| PROTAC 3 (Reference) | PEG5 | 8 | >95 |
| PROTAC 4 | PEG6 | 12 | >95 |
| PROTAC 5 | PEG7 | 20 | >95 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved.[5]
Table 2: Biophysical Characterization of Ternary Complex Stability for VHL/PROTAC/BRD4BD2 [2][8]
| PROTAC | Linker Composition | KDbinary (nM) [c] | KDternary (nM) [d] | Cooperativity (α) [e] | Ternary Complex Half-life (t1/2) (s) [f] |
| MZ1 | PEG-based | 66 | 3.3 | ~20 | 147 |
| AT1 | PEG-based | 330 | 66 | ~5 | N/A |
| MZP55 | PEG-based | 15 | 30 | 0.5 | <1 |
| MZP61 | PEG-based | 21 | 100 | 0.2 | <1 |
Data Footnotes: [c] KDbinary: Dissociation constant for the binding of the PROTAC to the VHL E3 ligase in the absence of the target protein.[2][8] [d] KDternary: Dissociation constant for the binding of the PROTAC/BRD4BD2 binary complex to the VHL E3 ligase.[2][8] [e] Cooperativity (α): Calculated as the ratio of KDbinary/KDternary. A value > 1 indicates positive cooperativity, where the formation of the ternary complex is favored.[2] [f] t1/2: The dissociative half-life of the ternary complex, calculated as ln(2)/koff.[2]
These data underscore that a direct correlation between linker length and degradation efficacy is not always observed; rather, an optimal linker length exists for each specific system. The biophysical data for the well-characterized BRD4 degrader MZ1 and its analogs reveal that positive cooperativity significantly contributes to the formation of a stable and long-lived ternary complex, which in turn drives efficient protein degradation.[2][8]
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Bromo-PEG8-Boc: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety information and detailed operational procedures for the proper disposal of Bromo-PEG8-Boc. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and professionals in drug development who handle such chemical compounds.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). A GHS07 pictogram indicates that it is an irritant.[1] Key hazard statements include:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Additionally, similar PEG-ylated compounds are noted as being very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release.[3]
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₅BrO₁₀ | [1] |
| Molecular Weight | 561.50 g/mol | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Storage Temperature | 4°C | [1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn.
-
Skin and Body Protection: A laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The presence of bromine in the compound means it must be disposed of as halogenated organic waste .[4] Do not mix with non-halogenated organic waste.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
This container should be made of a material compatible with brominated organic compounds.
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in this designated container.
-
-
Spill Management:
-
In the event of a spill, do not panic. Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the substance.
-
Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials in the same waste container.
-
-
Container Management:
-
Keep the halogenated organic waste container securely sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Do not dispose of this compound or its waste down the drain.[4]
-
Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bromo-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Bromo-PEG8-Boc, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat should be worn and fully buttoned. This provides a barrier against splashes and skin contact. |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents (e.g., spatula, weigh paper, solvent, reaction vessel).
-
Don all required PPE as detailed in the table above.
Step 2: Weighing and Transfer
-
Conduct all weighing and transferring of the solid this compound compound within the fume hood.
-
Use a spatula for transfers to prevent the generation of dust.
-
If transferring to a reaction vessel, ensure the vessel is stable and properly labeled.
Step 3: Dissolution
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, ensure the vessel is appropriately cooled.
Step 4: Reaction
-
Add the this compound solution to the reaction mixture in a controlled manner.
-
Maintain the reaction under an inert atmosphere if required by the specific protocol.
Step 5: Post-Handling
-
Thoroughly clean all equipment that has come into contact with this compound.
-
Wipe down the work area within the fume hood.
-
Dispose of all contaminated waste as per the disposal plan outlined below.
-
Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour any solutions down the drain.
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these safety protocols, researchers can confidently and safely incorporate this compound into their workflows, contributing to the advancement of drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
